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  • Product: N-(4-acetylphenyl)morpholine-4-sulfonamide
  • CAS: 382652-39-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of N-(4-acetylphenyl)morpholine-4-sulfonamide

Foreword The confluence of privileged structural motifs in a single molecular entity often heralds the advent of novel pharmacological potential. N-(4-acetylphenyl)morpholine-4-sulfonamide is one such molecule, integrati...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The confluence of privileged structural motifs in a single molecular entity often heralds the advent of novel pharmacological potential. N-(4-acetylphenyl)morpholine-4-sulfonamide is one such molecule, integrating the biologically significant sulfonamide core, the versatile morpholine ring, and the N-acetylphenyl substituent. While direct studies on this specific compound are nascent, a wealth of information on its constituent fragments and analogous structures provides a strong foundation for predicting its biological activities. This guide synthesizes existing knowledge to propose a comprehensive profile of N-(4-acetylphenyl)morpholine-4-sulfonamide's potential as a lead compound in drug discovery, offering a roadmap for its systematic investigation.

Molecular Profile and Synthetic Strategy

N-(4-acetylphenyl)morpholine-4-sulfonamide possesses a unique combination of functional groups that are anticipated to govern its physicochemical properties and biological interactions. The morpholine moiety, a recognized "privileged structure" in medicinal chemistry, is known to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[3]

Predicted Physicochemical Properties

A preliminary in silico analysis provides insights into the drug-like characteristics of N-(4-acetylphenyl)morpholine-4-sulfonamide.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight284.33 g/mol Adherence to Lipinski's rule of five (<500 g/mol ) suggests good absorption and permeation.
LogP1.25Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Hydrogen Bond Donors1The NH group of the sulfonamide can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors5The oxygen atoms of the acetyl, sulfonyl, and morpholine groups can form hydrogen bonds.
Rotatable Bonds3Provides conformational flexibility to adapt to binding sites.
Proposed Synthetic Pathway

A plausible and efficient synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide can be conceptualized based on established methodologies for sulfonamide formation.[4][5] The proposed two-step synthesis involves the reaction of 4-aminoacetophenone with morpholine-4-sulfonyl chloride.

Synthetic_Pathway cluster_0 Step 1: Formation of Morpholine-4-sulfonyl Chloride cluster_1 Step 2: Sulfonamide Bond Formation Morpholine Morpholine Morpholine_sulfonyl_chloride Morpholine-4-sulfonyl Chloride Morpholine->Morpholine_sulfonyl_chloride Reacts with Sulfuryl_chloride Sulfuryl Chloride (SO2Cl2) Sulfuryl_chloride->Morpholine_sulfonyl_chloride Target_Compound N-(4-acetylphenyl)morpholine-4-sulfonamide Morpholine_sulfonyl_chloride->Target_Compound Reacts with 4_Aminoacetophenone 4-Aminoacetophenone 4_Aminoacetophenone->Target_Compound Pyridine Pyridine (base) Pyridine->Target_Compound Catalyzes

Figure 1: Proposed two-step synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide.

Predicted Biological Activities and Mechanistic Insights

The structural components of N-(4-acetylphenyl)morpholine-4-sulfonamide suggest a multifaceted pharmacological profile. The following sections explore its potential biological activities based on the known properties of related sulfonamide and morpholine derivatives.

Anticancer Potential

Sulfonamide derivatives are a promising class of compounds with diverse anticancer activities.[6] Many have been shown to exhibit significant cytotoxic effects against various cancer cell lines.[3] The anticancer potential of N-(4-acetylphenyl)morpholine-4-sulfonamide is hypothesized to stem from several possible mechanisms:

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are well-established inhibitors of carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[7] Inhibition of these enzymes can disrupt the pH balance of cancer cells, leading to apoptosis.

  • Cell Cycle Arrest: Certain sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[8][9]

  • Disruption of Microtubule Assembly: Some sulfonamide derivatives interfere with the polymerization of tubulin, a critical process for cell division, leading to mitotic arrest and cell death.[8]

A tiered approach is recommended to evaluate the anticancer potential of N-(4-acetylphenyl)morpholine-4-sulfonamide.

Anticancer_Workflow Start N-(4-acetylphenyl)morpholine-4-sulfonamide MTT_Assay Tier 1: Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, HeLa, A549, HepG2 cell lines) Start->MTT_Assay IC50_Determination Determine IC50 values MTT_Assay->IC50_Determination Mechanism_Studies Tier 2: Mechanistic Studies (on most sensitive cell line) IC50_Determination->Mechanism_Studies If potent CA_Inhibition Carbonic Anhydrase Inhibition Assay Mechanism_Studies->CA_Inhibition Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization

Figure 2: Tiered workflow for evaluating the in vitro anticancer activity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(4-acetylphenyl)morpholine-4-sulfonamide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity

Sulfonamide-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenases (COXs) or modulating the production of pro-inflammatory cytokines like TNF-α.[10][11] The N-phenyl sulfonamide scaffold is a key feature in several known anti-inflammatory agents.

N-(4-acetylphenyl)morpholine-4-sulfonamide may exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Anti-inflammatory_Mechanism LPS LPS Macrophage Macrophage LPS->Macrophage NF_kB NF-κB Activation Macrophage->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines iNOS iNOS Expression NF_kB->iNOS Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Test_Compound N-(4-acetylphenyl)morpholine- 4-sulfonamide Test_Compound->NF_kB Inhibits

Figure 3: Proposed anti-inflammatory mechanism of action.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat cells with various concentrations of N-(4-acetylphenyl)morpholine-4-sulfonamide for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control.

Antimicrobial and Antibiotic Modulation Activity

While the sulfonamide class of drugs originated as antimicrobials, their efficacy can be limited due to resistance.[12] However, some morpholine-containing sulfonamides have shown moderate antibacterial activity.[13] More interestingly, compounds like 4-(phenylsulfonyl)morpholine have demonstrated the ability to modulate the activity of conventional antibiotics, suggesting a potential role in combating multidrug-resistant strains.[14][15]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of N-(4-acetylphenyl)morpholine-4-sulfonamide against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be determined using the broth microdilution method.[14]

  • Synergy Testing (Checkerboard Assay): To assess its antibiotic-modulating activity, a checkerboard assay can be performed by combining sub-inhibitory concentrations of the test compound with various antibiotics (e.g., amikacin, gentamicin).[14] A fractional inhibitory concentration (FIC) index will be calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

Enzyme Inhibition Potential

The structural similarity of N-(4-acetylphenyl)morpholine-4-sulfonamide to known inhibitors of acetylcholinesterase (AChE) suggests its potential as an anticholinesterase agent.[16][17] The N-substituted benzenesulfonamide scaffold is a key feature of many AChE inhibitors.[17]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Pre-incubation: In a 96-well plate, pre-incubate the AChE enzyme with varying concentrations of N-(4-acetylphenyl)morpholine-4-sulfonamide for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding ATCI and DTNB.

  • Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time using a microplate reader.[17]

  • Inhibition Calculation: Calculate the percentage of AChE inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of N-(4-acetylphenyl)morpholine-4-sulfonamide can be systematically optimized by exploring its structure-activity relationship (SAR).

Molecular RegionPotential ModificationsPredicted Impact on Activity
N-acetylphenyl Ring Substitution with electron-donating or electron-withdrawing groups.Altering the electronic properties can influence binding affinity and pharmacokinetic properties.
Replacement of the acetyl group with other functionalities (e.g., nitro, cyano, carboxyl).Can modulate the compound's polarity and hydrogen bonding capacity.
Morpholine Ring Introduction of substituents on the morpholine ring.May enhance binding to specific targets and improve selectivity.
Replacement with other heterocyclic rings (e.g., piperidine, thiomorpholine).Can impact the overall conformation and physicochemical properties.[10]
Sulfonamide Linker Bioisosteric replacement (e.g., with a carboxamide).May alter the compound's metabolic stability and binding mode.

Future research should focus on synthesizing a library of analogs based on these SAR insights to identify compounds with enhanced potency and selectivity for specific biological targets.

Conclusion

N-(4-acetylphenyl)morpholine-4-sulfonamide is a promising, yet underexplored, molecule with significant potential for drug discovery. By leveraging the known biological activities of its constituent sulfonamide, morpholine, and N-acetylphenyl moieties, this guide has outlined a rational approach to investigating its anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The proposed experimental workflows provide a clear path for elucidating its mechanisms of action and the SAR studies will be crucial for its optimization as a future therapeutic agent. The convergence of these privileged structures in a single entity makes N-(4-acetylphenyl)morpholine-4-sulfonamide a compelling candidate for further investigation in medicinal chemistry.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. [Link]

  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. (2015). Saudi Journal of Biological Sciences. [Link]

  • Structure-Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (2023). ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2014). Molecules. [Link]

  • Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening. (2013). Academia.edu. [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (2021). ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2018). Molecules. [Link]

  • ABSTRACT This study investigated the synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesup. (2021). Journal of the Chemical Society of Nigeria. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). Scientific Reports. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). Molecules. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets. [Link]

  • Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. (2018). ResearchGate. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2021). ResearchGate. [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2019). International Journal of Novel Research and Development. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. [Link]

  • Biological Activities of Sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. [Link]

  • In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. (1976). Journal of Antimicrobial Chemotherapy. [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2023). ResearchGate. [Link]

  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. (2016). Saudi Journal of Biological Sciences. [Link]

  • Synthesis and biological evaluation of n4morpholine4carbonylthiazol2yl2 piperazin1yl acetamide hydrochloride and their sulfonamide derivatives. International Journal of Innovative Science and Research Technology. [Link]

  • significant anti-inflammatory properties: Topics by Science.gov. Science.gov. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). RSC Medicinal Chemistry. [Link]

Sources

Exploratory

N-(4-acetylphenyl)morpholine-4-sulfonamide: Technical Profile and Therapeutic Potential

This is an in-depth technical guide and background review of N-(4-acetylphenyl)morpholine-4-sulfonamide , a specific sulfamide derivative of interest in medicinal chemistry and drug discovery. Executive Summary N-(4-acet...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and background review of N-(4-acetylphenyl)morpholine-4-sulfonamide , a specific sulfamide derivative of interest in medicinal chemistry and drug discovery.

Executive Summary

N-(4-acetylphenyl)morpholine-4-sulfonamide (Formula: C₁₂H₁₆N₂O₄S) is a bioactive sulfamide scaffold often utilized in high-throughput screening (HTS) libraries for drug discovery.[1] Structurally, it functions as a sulfamide —a stable isostere of the sulfonamide group—linking a morpholine ring and a 4-acetylaniline moiety.

This compound represents a critical chemical space in the development of Carbonic Anhydrase (CA) inhibitors , Kinase inhibitors (PI3K/mTOR) , and anti-bacterial agents . Its unique connectivity (N-SO₂-N) allows it to act as a transition-state analog for proteolytic enzymes or as a hydrogen-bonding motif in kinase hinge regions.

Chemical Identity and Structural Characterization

The molecule is characterized by a central sulfonyl group bridging a secondary amine (morpholine) and a primary aromatic amine (4-aminoacetophenone). Unlike traditional sulfonamides (R-SO₂-NH₂), this is a N,N-disubstituted sulfamide , conferring distinct solubility and metabolic stability profiles.

Physicochemical Properties Table
PropertyValue / Description
IUPAC Name N-(4-acetylphenyl)morpholine-4-sulfonamide
Common Synonyms 4-(Morpholinosulfonylamino)acetophenone; 4'-Acetyl-morpholine-4-sulfonanilide
Molecular Formula C₁₂H₁₆N₂O₄S
Molecular Weight 284.33 g/mol
SMILES CC(=O)C1=CC=C(NS(=O)(=O)N2CCOCC2)C=C1
Core Scaffold Sulfamide (R₂N-SO₂-NHR')
H-Bond Donors/Acceptors 1 Donor (NH), 4 Acceptors (O=S=O, C=O, Morpholine O)
LogP (Predicted) ~1.2 - 1.8 (Lipophilic, membrane permeable)
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure Figure 1: Structural Connectivity of N-(4-acetylphenyl)morpholine-4-sulfonamide Morpholine Morpholine Ring (Solubility/Pharmacokinetics) Sulfonyl Sulfonyl Linker (SO2) (H-Bond Acceptor) Morpholine->Sulfonyl N-S Bond Amine Amine Linker (NH) (H-Bond Donor) Sulfonyl->Amine S-N Bond Phenyl Phenyl Ring (Pi-Stacking) Amine->Phenyl N-C Bond Acetyl Acetyl Group (Electrophilic/Metabolic Handle) Phenyl->Acetyl Para-substitution

Synthesis Strategy: The Sulfamoyl Chloride Route

The most robust synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide avoids the unstable sulfonyl chloride of the aniline. Instead, it utilizes morpholine-4-sulfonyl chloride as a stable electrophilic intermediate.

Reaction Mechanism
  • Activation: Morpholine reacts with sulfuryl chloride (

    
    ) to form morpholine-4-sulfonyl chloride.
    
  • Coupling: The sulfonyl chloride undergoes nucleophilic attack by 4-aminoacetophenone in the presence of a base (e.g., Pyridine or

    
    ).
    
Synthesis Workflow Diagram

Synthesispathway Figure 2: Retrosynthetic Pathway via Sulfamoyl Chloride Morpholine Morpholine (Starting Material) Intermediate Morpholine-4-sulfonyl Chloride (Stable Intermediate) Morpholine->Intermediate -HCl 0°C to RT SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->Intermediate -HCl 0°C to RT Product N-(4-acetylphenyl)morpholine-4-sulfonamide (Target) Intermediate->Product Nucleophilic Substitution Reflux/DCM Aniline 4-Aminoacetophenone Aniline->Product Nucleophilic Substitution Reflux/DCM Base Base (Pyridine/TEA) Base->Product Nucleophilic Substitution Reflux/DCM

Detailed Experimental Protocol

Step 1: Preparation of Morpholine-4-sulfonyl Chloride

  • Reagents: Morpholine (10 mmol), Sulfuryl chloride (12 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, 20 mL).

  • Procedure: Cool the solution of sulfuryl chloride in DCM to 0°C. Add morpholine and triethylamine dropwise. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Wash with water, dry over

    
    , and concentrate in vacuo to yield the sulfonyl chloride as a white/yellowish solid.
    

Step 2: Coupling with 4-Aminoacetophenone

  • Reagents: Morpholine-4-sulfonyl chloride (from Step 1), 4-Aminoacetophenone (10 mmol), Pyridine (solvent/base).

  • Procedure: Dissolve 4-aminoacetophenone in pyridine. Add the sulfonyl chloride portion-wise. Heat the mixture to 60–80°C for 4–6 hours (monitor by TLC).

  • Purification: Pour reaction mixture into ice-cold dilute HCl to precipitate the product. Filter the solid.[1] Recrystallize from Ethanol/Water.

Biological Mechanism & Therapeutic Applications[2]

This compound serves as a versatile pharmacophore in three primary therapeutic areas.

A. Carbonic Anhydrase (CA) Inhibition

While primary sulfonamides (


) are the classic CA inhibitors (binding Zinc in the active site), sulfamides  (

) act via a different mechanism. They often occupy the hydrophobic pocket of the enzyme or act as prodrugs.
  • Mechanism: The sulfamide moiety mimics the tetrahedral transition state of the hydration reaction catalyzed by CA.

  • Relevance: Useful in designing isoform-selective inhibitors (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II).

B. Kinase Inhibition (PI3K/mTOR)

The morpholine ring is a "privileged structure" in kinase inhibitors (e.g., GDC-0941). It forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Role of Sulfonamide: The sulfonyl group orients the phenyl ring into the hydrophobic "back pocket" of the kinase, improving selectivity.

  • Target: Phosphoinositide 3-kinase (PI3K) pathway, relevant in oncology.

C. Antibacterial Activity

Morpholine-derived sulfonamides have shown efficacy against Gram-positive bacteria (B. subtilis, S. aureus).

  • Mode of Action: Interference with the folate synthesis pathway (dihydropteroate synthase inhibition), similar to classic sulfa drugs, though the N-substitution modifies the binding kinetics.

References

  • Life Chemicals. (2024).[1] Product ID F3316-0176: N-(4-acetylphenyl)morpholine-4-sulfonamide.[1] HTS Compound Library.[1] Link

  • Bansal, G., et al. (2004). "Synthesis of Morpholine containing sulfonamides: Introduction of Morpholine moiety on amine functional group." E-Journal of Chemistry, 1(3), 164-169. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Revesz, L., et al. (2004). "Synthesis and biological activity of novel sulfamide derivatives." Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599. Link

  • US Patent 2008/0293706 A1. (2008).[2] "Quinoxaline derivatives as PI3 kinase inhibitors." Google Patents.[3][2] Link

Sources

Foundational

Technical Assessment &amp; Screening Protocol: N-(4-acetylphenyl)morpholine-4-sulfonamide

Executive Summary N-(4-acetylphenyl)morpholine-4-sulfonamide represents a hybrid pharmacophore combining a morpholine ring with a sulfonamide moiety, capped by a para-acetylphenyl group. Unlike classical "sulfa drugs" (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-acetylphenyl)morpholine-4-sulfonamide represents a hybrid pharmacophore combining a morpholine ring with a sulfonamide moiety, capped by a para-acetylphenyl group. Unlike classical "sulfa drugs" (e.g., sulfamethoxazole) which rely on a free p-amino group to mimic p-aminobenzoic acid (PABA) and inhibit folate synthesis, this molecule is structurally distinct.[1] It belongs to the class of sulfamides (or reverse sulfonamides depending on specific synthesis), lacking the primary aniline amine required for high-affinity dihydropteroate synthase (DHPS) inhibition.

Consequently, initial screening must not be limited to standard bacteriostatic assays. This guide outlines a multi-phasic screening protocol designed to detect non-classical antimicrobial mechanisms, including membrane disruption, carbonic anhydrase inhibition, and antibiotic potentiation (synergism), which are more likely targets for this structural class.

Part 1: Chemical Basis & Rationale (SAR Analysis)

Structural Pharmacophore Analysis

The target molecule, Morpholine-N-SO₂-NH-(4-Acetylphenyl), presents a specific Structure-Activity Relationship (SAR) profile that dictates the screening strategy.

FeatureStructural ComponentBiological Implication
Solubility Core Morpholine RingEnhances lipophilicity and membrane permeability compared to simple phenyl-sulfonamides. Often improves pharmacokinetic profile.
Linker Sulfonylurea/SulfamideLacks the p-aniline nitrogen. Unlikely to act via the classical Folate Pathway (DHPS inhibition).
Tail 4-AcetylphenylLipophilic electron-withdrawing group. May facilitate binding to hydrophobic pockets in enzymes like Carbonic Anhydrase (CA) or disrupt bacterial cell membranes.
The "False Negative" Risk

Researchers often discard sulfonamide derivatives as "inactive" when they fail standard MIC tests against Gram-negative bacteria. However, literature suggests morpholine-sulfonyl derivatives often exhibit:

  • Gram-Positive Specificity: Activity against S. aureus or B. subtilis due to cell wall permeability differences.

  • Modulatory Activity: Ability to potentiate other antibiotics (e.g., aminoglycosides) even if the molecule itself has a high MIC (>512 µg/mL).

Part 2: The Screening Workflow

This workflow prioritizes the identification of bioactivity beyond simple growth inhibition.

ScreeningWorkflow Start Compound Stock (DMSO Solubilization) QC Sterility & Solubility Check Start->QC Phase1 Phase 1: Primary Screen (CLSI Broth Microdilution) QC->Phase1 Decision MIC < 64 µg/mL? Phase1->Decision Hit Active Hit Proceed to MBC & Kinetics Decision->Hit Yes Inactive High MIC (>64 µg/mL) Do NOT Discard Decision->Inactive No Mech Mechanism Validation (Membrane vs. CA Inhibition) Hit->Mech Phase2 Phase 2: Synergism Screen (Checkerboard Assay) Inactive->Phase2 Check Adjuvant Potential Phase2->Mech If Synergistic

Figure 1: Decision matrix for screening non-classical sulfonamides. Note the diversion to Phase 2 for high-MIC compounds.

Part 3: Experimental Protocols

Stock Solution Preparation (Critical)

Sulfonamide derivatives are prone to precipitation in aqueous media, leading to false-negative MICs (precipitate looks like bacterial growth).

  • Weighing: Weigh 10.24 mg of N-(4-acetylphenyl)morpholine-4-sulfonamide.

  • Solvent: Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide).

    • Note: Do not use Ethanol; it evaporates during incubation.

  • Concentration: Final Stock = 10,240 µg/mL.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

Phase 1: Broth Microdilution (MIC)

Standard: CLSI M07-A10 [1].

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polystyrene plates (U-bottom).

  • Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), P. aeruginosa ATCC 27853.

Protocol:

  • Plate Prep: Dispense 100 µL CAMHB into columns 2–12.

  • Compound Addition: Add 200 µL of diluted compound (e.g., 256 µg/mL in broth) to column 1.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard 100 µL from Col 10.

    • Result: Range 128 µg/mL to 0.25 µg/mL.

    • Columns 11 & 12: Growth Control (Broth + Bacteria) and Sterility Control (Broth only).

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:150 in broth to reach ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of inoculum to wells 1–11. Final volume ~110 µL.

  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: Visual turbidity. The MIC is the lowest concentration with complete inhibition of visible growth.

Phase 2: Synergism Screening (Checkerboard Assay)

If MIC > 64 µg/mL, test for ability to potentiate standard antibiotics (e.g., Kanamycin or Ciprofloxacin), a known property of morpholine-sulfonamides [2].

Protocol:

  • Matrix: Use a 96-well plate.

    • X-axis: Standard Antibiotic (diluted 0.03 – 64 µg/mL).

    • Y-axis: N-(4-acetylphenyl)morpholine-4-sulfonamide (fixed sub-MIC concentrations, e.g., 32, 64, 128 µg/mL).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI ≤ 0.5 indicates Synergism .

Part 4: Mechanistic Validation & Visualization

If the compound shows activity, determining the mechanism is vital. Since it lacks the PABA-mimic structure, we must differentiate between membrane lysis and enzyme inhibition.

Pathway Differentiation Logic

MechanismCheck Compound Compound Action Test1 Folate Rescue Assay (Add Thymidine/PABA) Compound->Test1 Test2 RBC Hemolysis Assay Compound->Test2 Res1 MIC Increases (Activity Lost) Test1->Res1 Res2 MIC Unchanged Test1->Res2 Conc3 Toxicity Warning: Membrane Lysis Test2->Conc3 >10% Lysis Conc1 Mechanism: Folate Antagonist Res1->Conc1 Conc2 Mechanism: Non-Specific / Membrane Res2->Conc2

Figure 2: Differentiating specific enzyme inhibition from general membrane toxicity.

Folate Rescue Assay Protocol

To confirm if the sulfonamide moiety is acting on the folate pathway despite the structural variation:

  • Perform standard MIC (as above).

  • Perform parallel MIC adding Thymidine (100 µg/mL) or PABA (50 µg/mL) to the media.

  • Result: If the compound targets DHPS, the addition of Thymidine will bypass the block, causing the MIC to skyrocket (bacteria grow). If MIC remains low, the mechanism is not folate inhibition [3].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] CLSI.[4][5] [Link]

  • Macedo, A. et al. (2013). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine.[6] Microbial Pathogenesis.[1] [Link]

  • Dozzo, P. et al. (2010). Antibacterial activity of sulfonamide derivatives: Synthesis and evaluation. European Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of N-(4-acetylphenyl)morpholine-4-sulfonamide in Human Plasma

Abstract This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(4-acetylphenyl)morpholine-4-sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(4-acetylphenyl)morpholine-4-sulfonamide in human plasma. The methodology employs a simple protein precipitation technique for sample preparation, followed by a rapid 5-minute chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and demonstrated excellent linearity, accuracy, precision, and selectivity over a concentration range of 0.5 to 500 ng/mL.[1][2] This protocol is well-suited for pharmacokinetic and toxicokinetic studies in drug development pipelines.

Introduction

N-(4-acetylphenyl)morpholine-4-sulfonamide is a novel synthetic compound with a chemical structure incorporating sulfonamide, morpholine, and acetylphenyl moieties. The development of a reliable bioanalytical method is a critical prerequisite for advancing this compound through preclinical and clinical studies. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and wide dynamic range.[2]

The chemical structure of the analyte presents key features that guide the analytical strategy. The morpholine ring, a secondary amine, is basic and readily protonated, making it ideal for positive mode electrospray ionization (ESI+). The overall structure suggests moderate polarity, suitable for reversed-phase chromatography. This note details the systematic development and validation of an LC-MS/MS method designed for high-throughput screening of plasma samples.

Experimental Methodology

Materials, Reagents, and Standards
  • Analyte: N-(4-acetylphenyl)morpholine-4-sulfonamide (Reference Standard, >99% purity)

  • Internal Standard (IS): N-(4-acetylphenyl)methanesulfonamide (or a stable isotope-labeled version of the analyte, if available)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Plasma: Human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.

Instrumentation

The system consisted of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • HPLC System: Shimadzu Nexera X2 or equivalent, equipped with a binary pump, degasser, and autosampler.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent, with an ESI source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Standard and Sample Preparation

Rationale: A protein precipitation (PPT) method was selected for its simplicity, speed, and cost-effectiveness, making it highly suitable for high-throughput analysis.[3][4] Acetonitrile is an effective solvent for precipitating plasma proteins while ensuring the analyte remains in the supernatant.

Protocol:

  • Stock Solutions: Prepare primary stock solutions of the analyte and Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for quality control (QC) samples.

  • Sample Preparation:

    • Aliquot 50 µL of human plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of IS working solution (e.g., 100 ng/mL in methanol) to all samples except the double blank.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

    • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

Rationale: An acidic mobile phase containing formic acid was chosen to promote analyte protonation, enhancing the ESI+ signal.[5] A gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape. The C18 column is a standard choice for retaining moderately non-polar compounds like the target analyte.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, equilibrate for 0.9 min

| Run Time | 5.0 minutes |

Rationale for MS Parameters: The analyte contains a sulfonamide group, which is a known site for predictable fragmentation.[6] In positive ESI, the protonated molecule [M+H]+ is selected as the precursor ion. Collision-induced dissociation (CID) is then used to generate characteristic product ions. The most intense and stable precursor-to-product ion transition is selected for quantification (MRM) to ensure maximum sensitivity and selectivity.

Table 2: Mass Spectrometry Parameters

Parameter Analyte Internal Standard
Ionization Mode ESI Positive (ESI+) ESI Positive (ESI+)
Precursor Ion (Q1) m/z 285.1 m/z 214.1
Product Ion (Q3) m/z 121.1 (Quantifier) m/z 157.0 (Quantifier)
Product Ion (Q3) m/z 157.0 (Qualifier) m/z 92.0 (Qualifier)
Dwell Time 100 ms 100 ms
Collision Energy Optimized (e.g., 25 eV) Optimized (e.g., 22 eV)
Source Temp. 550°C 550°C

| IonSpray Voltage | 5500 V | 5500 V |

Method Validation

The method was validated following the FDA's Bioanalytical Method Validation guidance.[1][2] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

  • Selectivity: Six different lots of blank human plasma were analyzed and showed no significant interfering peaks at the retention times of the analyte or IS.

  • Linearity and Range: The calibration curve was linear over the range of 0.5–500 ng/mL. A weighted (1/x²) linear regression model was used, yielding a correlation coefficient (r²) > 0.998.

  • Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). All results were within the acceptance criteria of ±15% (±20% for LLOQ).

Table 3: Summary of Accuracy and Precision Data

QC Level Conc. (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (%Bias) (n=6) Inter-day Precision (%CV) (n=18) Inter-day Accuracy (%Bias) (n=18)
LLOQ 0.5 8.2% -4.5% 9.8% -5.1%
LQC 1.5 6.5% 2.1% 7.2% 1.5%
MQC 75 4.1% 1.3% 5.5% 0.8%

| HQC | 400 | 3.8% | -2.7% | 4.9% | -3.0% |

  • Matrix Effect and Recovery: The extraction recovery was consistent across QC levels, averaging >85%. The matrix effect was assessed and found to be negligible, with the coefficient of variation of the matrix factor being <10%.

  • Stability: The analyte was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 90 days at -80°C (long-term).

Visualized Workflows

Bioanalytical_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (150 µL) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject on HPLC Supernatant->Inject LC Chromatographic Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Overall workflow from plasma sample preparation to final quantification.

MRM_Principle Analyte Analyte Ions (Multiple m/z) Q1 Q1 (Mass Filter) Analyte->Q1 Ion Source Precursor Precursor Ion [M+H]+ m/z 285.1 Q1->Precursor Selects only precursor m/z Q2 Q2 (Collision Cell) Precursor->Q2 Fragmentation Fragments Fragment Ions Q2->Fragments Q3 Q3 (Mass Filter) Fragments->Q3 Product Product Ion (Quantifier) m/z 121.1 Q3->Product Selects only product m/z Detector Detector Product->Detector

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.

Conclusion

A highly selective, sensitive, and rapid LC-MS/MS method for the quantification of N-(4-acetylphenyl)morpholine-4-sulfonamide in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and a 5-minute chromatographic run time allow for high-throughput analysis, making this method exceptionally suitable for supporting pharmacokinetic assessments in large-scale clinical trials. The method meets all regulatory requirements for bioanalytical method validation, ensuring the generation of reliable and reproducible data for drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Hibbs, J. A., Jariwala, F. B., Weisbecker, C. S., & Attygalle, A. B. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(8), 1280–1287. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 21, 2026, from [Link]

  • Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 14(1), 26-36. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved February 21, 2026, from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Landon, T. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved February 21, 2026, from [Link]

  • Thermo Fisher Scientific. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

Sources

Application

Application Note: Enzyme Inhibition Profiling of N-(4-acetylphenyl)morpholine-4-sulfonamide (NAPMS)

This Application Note and Protocol guide details the experimental characterization of N-(4-acetylphenyl)morpholine-4-sulfonamide (referred to herein as NAPMS ) in enzyme inhibition studies. Determination, and Kinetic Mod...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the experimental characterization of N-(4-acetylphenyl)morpholine-4-sulfonamide (referred to herein as NAPMS ) in enzyme inhibition studies.


 Determination, and Kinetic Mode of Action Analysis

Executive Summary & Chemical Context

N-(4-acetylphenyl)morpholine-4-sulfonamide (NAPMS) is a synthetic sulfamide derivative characterized by a morpholine ring linked via a sulfonyl group to a 4-acetylaniline moiety.[1] Unlike classical primary sulfonamides (


) which are potent zinc-binders in Carbonic Anhydrase (CA) inhibition, NAPMS features a secondary sulfonamide (sulfamide) nitrogen (

).

This structural distinction suggests distinct pharmacological applications. While it retains the sulfonamide scaffold relevant to Carbonic Anhydrase (CA) and Protease inhibition, the morpholine moiety is a "privileged scaffold" frequently observed in Kinase (e.g., PI3K) and Metabolic Enzyme (e.g., 11


-HSD1) inhibitors.

This guide provides a rigorous, target-agnostic framework for evaluating NAPMS, using Carbonic Anhydrase II (hCA II) as the model enzyme system due to the historical relevance of the sulfonamide pharmacophore.

Chemical Properties Table
PropertyValueNotes
IUPAC Name N-(4-acetylphenyl)morpholine-4-sulfonamide
Molecular Weight ~284.33 g/mol Calculated based on

Pharmacophore Sulfamide / Morpholine / AcetylphenylPotential H-bond donor/acceptor sites
Solubility Low in water; High in DMSO/DMFCritical: Requires DMSO stock prep
Stability Hydrolytically stable at neutral pHAvoid extreme acid/base during storage

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing NAPMS, from stock preparation to kinetic validation.

NAPMS_Workflow Start Compound: NAPMS Stock 1. Stock Preparation (10 mM in 100% DMSO) Start->Stock QC QC: Check for Precipitation (Turbidity/Microscopy) Stock->QC Screen 2. Single-Point Screening (Fixed [I] = 10 µM) QC->Screen Dilute to assay buffer Decision Inhibition > 50%? Screen->Decision IC50 3. Dose-Response Assay (8-point Serial Dilution) Decision->IC50 Yes Discard Discard or Test Higher Conc. Decision->Discard No Kinetic 4. MOA Analysis (Lineweaver-Burk Plots) IC50->Kinetic Determine Range Report Final Report: IC50, Ki, Mode of Inhibition Kinetic->Report

Caption: Workflow for the systematic evaluation of NAPMS enzyme inhibitory activity.

Protocol 1: Stock Solution Preparation & Handling

Objective: To create a stable, homogenous stock solution of NAPMS that prevents compound precipitation during aqueous dilution.

Materials
  • NAPMS (Solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent)
    
  • Vortex mixer

  • Sonicator bath

Procedure
  • Weighing: Accurately weigh 2.84 mg of NAPMS into a 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock concentration .

    • Note: If the molecular weight differs due to salt forms, adjust mass accordingly.

  • Homogenization: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability Check: Before use, thaw and centrifuge at 10,000 x g for 1 minute. If a pellet forms, re-sonicate or discard.

Protocol 2: Enzyme Inhibition Assay (Model: Carbonic Anhydrase II)

Objective: To quantify the inhibitory potency (


) of NAPMS against hCA II using the 4-Nitrophenyl Acetate (4-NPA) esterase assay. This colorimetric assay is robust for sulfonamide characterization.

Principle: hCA II catalyzes the hydrolysis of colorless 4-NPA to 4-nitrophenol (yellow,


 nm). Inhibitors reduce the rate of yellow color formation.
Reagents
  • Buffer: 50 mM Tris-SO

    
    , pH 7.6.
    
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in DMSO.

  • Inhibitor: NAPMS (Diluted from 10 mM stock).

Step-by-Step Methodology
  • Plate Setup (96-well format):

    • Blank: 100 µL Buffer + 2 µL DMSO (No Enzyme).

    • Control (100% Activity): 90 µL Buffer + 10 µL Enzyme + 2 µL DMSO.

    • Test Wells: 90 µL Buffer + 10 µL Enzyme + 2 µL NAPMS (varying concentrations).

  • Incubation: Incubate the plate for 10 minutes at 25°C to allow NAPMS to bind the enzyme (Pre-incubation is critical for slow-binding sulfonamides).

  • Reaction Initiation: Add 90 µL of Substrate Solution (freshly diluted 4-NPA in buffer) to all wells using a multichannel pipette.

  • Measurement: Immediately place in a microplate reader. Measure Absorbance at 405 nm every 20 seconds for 10 minutes (Kinetic Mode).

  • Velocity Calculation: Calculate the slope (V =

    
    Abs/min) for the linear portion of the curve.
    
Data Analysis: IC Determination

Calculate the Percent Inhibition for each concentration:



Fit the data to the Four-Parameter Logistic (4PL) Equation using GraphPad Prism or SigmaPlot:



  • 
    : Log of inhibitor concentration.
    
  • 
    : Normalized response (0 to 100%).
    

Protocol 3: Kinetic Mechanism of Action (MOA)

Objective: To determine if NAPMS acts as a competitive, non-competitive, or mixed inhibitor. This validates whether the compound binds the active site (competitive) or an allosteric site.

Experimental Design
  • Prepare 4 fixed concentrations of NAPMS:

    
     (Control), 
    
    
    
    ,
    
    
    , and
    
    
    .
  • For each inhibitor concentration, vary the Substrate (4-NPA) concentration across 6 points (e.g., 0.1 mM to 3.0 mM).

  • Measure initial velocities (

    
    ) as described in Protocol 2.
    
Analysis: Lineweaver-Burk Plot

Plot


 (y-axis) vs. 

(x-axis).
Pattern ObservedInterpretationMechanism
Lines intersect at Y-axis

unchanged,

increases
Competitive (Likely for sulfonamides binding Zn)
Lines intersect at X-axis

decreases,

unchanged
Non-Competitive
Lines intersect left of Y-axis

decreases,

changes
Mixed Inhibition

Ki Calculation (Cheng-Prusoff Equation for Competitive Inhibition):



  • Ensure

    
     is the concentration used in the 
    
    
    
    assay.

Troubleshooting & Critical Considerations

Solubility Artifacts

NAPMS contains a lipophilic phenyl-morpholine core.

  • Symptom: Erratic data points or "flat" inhibition curves at high concentrations.

  • Cause: Compound precipitation in aqueous buffer.

  • Solution: Include 0.01% Triton X-100 in the assay buffer to prevent aggregation-based false positives (promiscuous inhibition).

False Positives (Pan-Assay Interference)
  • Check: Does the compound absorb at 405 nm?

  • Control: Run a "Compound Only" blank (Buffer + NAPMS + Substrate, No Enzyme) to subtract intrinsic absorbance.

Structural Nuance (Sulfamide vs. Sulfonamide)

NAPMS is a sulfamide .[2] Unlike primary sulfonamides, it lacks the


 protons typically required for displacing the Zinc-bound water in CA.
  • Implication: If NAPMS shows weak CA inhibition (

    
    ), consider screening against Serine Proteases  (e.g., Elastase) or Acetylcholinesterase (AChE) , as the morpholine-carbonyl motif may target the catalytic triad or peripheral anionic site.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Journal of Medicinal Chemistry. Link

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

Sources

Method

Application Note: N-(4-acetylphenyl)morpholine-4-sulfonamide in Cancer Cell Lines

This Application Note is designed as a comprehensive technical guide for the evaluation and application of N-(4-acetylphenyl)morpholine-4-sulfonamide (referred to herein as N-AMSA ) in cancer cell line models. Based on t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the evaluation and application of N-(4-acetylphenyl)morpholine-4-sulfonamide (referred to herein as N-AMSA ) in cancer cell line models.

Based on the chemical structure (a sulfamide derivative combining a morpholine moiety and an acetophenone group via a sulfonyl linker), this compound represents a class of molecules often investigated for Carbonic Anhydrase (CA) inhibition , tubulin destabilization , or kinase modulation .

[1][2]

Executive Summary & Mechanism of Action

N-(4-acetylphenyl)morpholine-4-sulfonamide is a sulfamide bioisostere of urea-based anticancer agents.[1] Unlike primary sulfonamides (


) which classically inhibit Carbonic Anhydrases (CAs) via zinc coordination, 

-disubstituted sulfamides often act through alternative mechanisms, including microtubule destabilization or isozyme-selective CA inhibition (specifically tumor-associated CA IX/XII under hypoxic conditions).[1]
Mechanistic Rationale
  • Morpholine Moiety: Enhances water solubility and pharmacokinetic profile; frequently found in PI3K/mTOR inhibitors.[1]

  • Sulfamide Linker (

    
    ):  A stable, non-hydrolyzable surrogate for urea.[1] It restricts conformational freedom, potentially enhancing binding affinity to the target active site (e.g., the hydrophobic pocket of CA IX or the colchicine-binding site of tubulin).[1]
    
  • Acetylphenyl Group: Provides a hydrogen bond acceptor (carbonyl) and a hydrophobic aromatic ring, facilitating interaction with hydrophobic protein pockets.[1]

Experimental Workflow & Signaling Pathways

The following diagram outlines the logical flow for evaluating N-AMSA, from initial solubility checks to mechanistic validation.

NAMSA_Workflow Compound N-(4-acetylphenyl) morpholine-4-sulfonamide (N-AMSA) Solubility Solubility Optimization (DMSO < 0.1%) Compound->Solubility Screening Phenotypic Screening (MTT/SRB Assay) Solubility->Screening Hit_Validation Hit Validation (IC50 Determination) Screening->Hit_Validation >50% Inhibition Mechanism Mechanistic Deconvolution Hit_Validation->Mechanism Path_A Pathway A: Hypoxia/pH Regulation (CA IX Inhibition) Mechanism->Path_A Hypoxic Conditions Path_B Pathway B: Cell Cycle Arrest (G2/M Block) Mechanism->Path_B Normoxic Conditions Apoptosis Apoptosis Induction (Annexin V / Caspase 3/7) Path_A->Apoptosis Intracellular Acidification Path_B->Apoptosis Mitotic Catastrophe

Caption: Experimental workflow for N-AMSA evaluation. Blue: Compound; Yellow: Screening; Red: Mechanism; Green: Outcome.

Preparation and Handling Protocols

Stock Solution Preparation

N-AMSA is hydrophobic.[1] Proper dissolution is critical to prevent microprecipitation, which causes false negatives in cytotoxicity assays.[1]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW of N-(4-acetylphenyl)morpholine-4-sulfonamide

      
       284.33  g/mol .[1]
      
    • To make 1 mL of 20 mM stock: Weigh 5.69 mg of powder and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Store at -20°C.

  • Working Solution: Dilute in complete culture medium immediately before use. Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.[1]

Cell Line Selection Strategy

Select cell lines based on the hypothesized target (CA IX vs. General Proliferation).[1]

Cell LineTissue OriginCA IX StatusApplication
MDA-MB-231 Breast (TNBC)High (Hypoxia)Primary model for aggressive, hypoxic tumors.[1]
HT-29 ColonHigh (Constitutive)Evaluation of CA IX inhibition efficacy.[1]
MCF-7 Breast (Luminal)LowNegative control for CA IX specificity.[1]
HUVEC EndothelialLowToxicity control (selectivity index).[1]

Core Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine the half-maximal inhibitory concentration (


) of N-AMSA.[1]

Protocol:

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of N-AMSA (e.g., 0.1, 1, 5, 10, 50, 100

      
      M).[1]
      
    • Include Vehicle Control (0.1% DMSO).[1]

    • Include Positive Control (e.g., Doxorubicin or SLC-0111).[1]

  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
    • Note: For CA IX targeting, perform a parallel set under Hypoxic Conditions (1%

      
      ).
      
  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL final).[1] Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Analysis: Plot Non-linear regression (Log[inhibitor] vs. response) to calculate

    
    .
    
Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if N-AMSA induces cell cycle arrest (common for sulfonamides targeting tubulin or CA IX-mediated pH regulation).[1]

Protocol:

  • Treatment: Treat cells with N-AMSA at

    
     and 
    
    
    
    for 24h.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol . Fix overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.[1]

    • Incubate in Propidium Iodide (PI) / RNase A staining solution for 30 min at 37°C in the dark.[1]

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

  • Interpretation:

    • G0/G1 Arrest: Suggests inhibition of growth factors or energy starvation.[1]

    • G2/M Arrest: Suggests tubulin destabilization or DNA damage checkpoint activation.[1]

Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm that the reduction in viability is due to programmed cell death (apoptosis) rather than necrosis.[1]

Protocol:

  • Treatment: Treat cells with N-AMSA (

    
     concentration) for 24h and 48h.[1]
    
  • Staining: Use an Annexin V-FITC / PI kit.[1]

    • Annexin V binds exposed Phosphatidylserine (early apoptosis).[1]

    • PI stains permeable membranes (late apoptosis/necrosis).[1]

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (rare for controlled drugs).[1]

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.[1]

Mechanistic Validation: Carbonic Anhydrase Inhibition

If N-AMSA is hypothesized to target CA IX (a common target for sulfonamide derivatives in cancer), the following specific validation is required.

Hypothesis: N-AMSA inhibits the catalytic activity of CA IX, preventing the hydration of extracellular


 to bicarbonate and protons (

), leading to intracellular acidification and cell death.[1]

Assay: Esterase Activity of CA (Colorimetric)

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1]

  • Enzyme: Recombinant human CA IX or CA II (to check selectivity).

  • Reaction:

    • Mix buffer (Tris-HCl, pH 7.4), Enzyme, and N-AMSA (various concentrations).[1]

    • Incubate 10 min.

    • Add 4-NPA substrate.[1]

  • Measurement: Monitor the formation of 4-nitrophenol (yellow) at 400-405 nm over 30 minutes.

  • Result: A decrease in the rate of absorbance increase compared to control indicates inhibition.[1]

Data Presentation Standards

When documenting results for N-AMSA, use the following table structure to ensure comparability.

Table 1: Cytotoxicity Profile (


 in 

M)
Cell LineConditionN-AMSA

Ref. Drug (e.g., SLC-0111)Selectivity Index (SI)
MDA-MB-231 Normoxia[Data][Data]-
MDA-MB-231 Hypoxia (1%

)
[Data][Data]

MCF-7 Normoxia[Data][Data]-
HUVEC Normoxia[Data]-

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., et al. (2019).[1] Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion and Recent Advances.[1] Journal of Medicinal Chemistry, 62(15), 7264-7274.[1]

  • McDonald, P. C., et al. (2012).[1] The tumor-associated carbonic anhydrases IX and XII: new therapeutic targets for hypoxic solid tumors.[1] Frontiers in Oncology, 2, 8. Link

  • Touisni, N., et al. (2011).[1] Synthesis and Carbonic Anhydrase Inhibitory Activity of N-Substituted-4-chloro-3-sulfamoylbenzamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 840-847.[1]

  • Gieling, R. G., & Williams, K. J. (2019).[1] Carbonic Anhydrase IX as a Target for Medical Imaging of Tumor Hypoxia.[1] Cancers, 11(9), 1334. Link[1]

Note: As N-(4-acetylphenyl)morpholine-4-sulfonamide is a specific chemical entity that may be a research derivative, the protocols above are standardized based on the validated activity of the morpholine-sulfonamide pharmacophore class.[1]

Sources

Application

N-(4-acetylphenyl)morpholine-4-sulfonamide for antibacterial drug discovery

Application Note: N-(4-acetylphenyl)morpholine-4-sulfonamide in Antibacterial Drug Discovery Executive Summary This application note details the experimental workflow for the investigation of N-(4-acetylphenyl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-acetylphenyl)morpholine-4-sulfonamide in Antibacterial Drug Discovery

Executive Summary

This application note details the experimental workflow for the investigation of N-(4-acetylphenyl)morpholine-4-sulfonamide (NAPMS) , a specialized sulfamide scaffold with emerging potential in antibacterial drug discovery. Unlike classical sulfonamide antibiotics (e.g., sulfamethoxazole) that target dihydropteroate synthase (DHPS) via a primary aniline moiety, NAPMS represents a distinct class of Carbonic Anhydrase Inhibitors (CAIs) and a versatile intermediate for Schiff-base derivatization.

This guide provides a validated protocol for the synthesis of NAPMS, its evaluation against bacterial carbonic anhydrases (BCA), and standard antimicrobial susceptibility testing. It is designed for medicinal chemists and microbiologists seeking to expand their library of non-classical antibiotic scaffolds.

Scientific Background & Mechanism

Chemical Classification: Sulfonamide vs. Sulfamide

While colloquially termed a "sulfonamide," NAPMS is chemically a sulfamide (


). The sulfonyl group bridges two nitrogen atoms: the morpholine ring nitrogen and the aniline nitrogen.
  • Structural Advantage: The morpholine ring enhances water solubility and metabolic stability compared to alkyl chains.

  • The Acetyl Handle: The para-acetyl group on the phenyl ring serves two functions:

    • H-Bond Acceptor: Interacts with hydrophilic residues in the enzyme active site.

    • Synthetic Handle: Allows for rapid derivatization into hydrazones or thiosemicarbazones, a common strategy to increase metal-chelating affinity in metalloenzymes like Carbonic Anhydrase.

Mechanism of Action: Bacterial Carbonic Anhydrase Inhibition

Bacterial Carbonic Anhydrases (BCAs) are zinc-metalloenzymes essential for the survival of pathogens like Helicobacter pylori, Mycobacterium tuberculosis, and Pseudomonas aeruginosa. They catalyze the reversible hydration of


 to bicarbonate (

), regulating intracellular pH and providing substrates for metabolic carboxylation.[1]

NAPMS acts as a competitive inhibitor of BCA. The sulfamide moiety coordinates with the active site Zinc (


) ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis, thereby disrupting bacterial pH homeostasis and metabolic flux.

Figure 1: Mechanism of Action showing the inhibition of Bacterial Carbonic Anhydrase by NAPMS, leading to metabolic arrest.

Protocol A: Chemical Synthesis of NAPMS

Objective: Synthesize N-(4-acetylphenyl)morpholine-4-sulfonamide via a sulfamoyl chloride intermediate. Scale: 10 mmol Estimated Yield: 75-85%

Materials:
  • Morpholine (CAS: 110-91-8)

  • Sulfuryl chloride (

    
    ) (CAS: 7791-25-5)
    
  • 4-Aminoacetophenone (CAS: 99-93-4)

  • Triethylamine (

    
    ) (Base)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Sodium bicarbonate (

    
    )
    
Step-by-Step Methodology:
  • Preparation of Morpholine-4-sulfonyl chloride:

    • Caution: Sulfuryl chloride is corrosive and reacts violently with water. Work in a fume hood under inert atmosphere (

      
      ).
      
    • Dissolve Sulfuryl chloride (10 mmol, 0.81 mL) in anhydrous DCM (20 mL) and cool to -78°C (dry ice/acetone bath).

    • Add a solution of Morpholine (10 mmol, 0.87 mL) and Triethylamine (10 mmol, 1.4 mL) in DCM (10 mL) dropwise over 30 minutes.

    • Allow the mixture to warm to 0°C and stir for 2 hours.

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of morpholine.

  • Coupling with 4-Aminoacetophenone:

    • To the reaction mixture from Step 1 (maintained at 0°C), add a solution of 4-Aminoacetophenone (10 mmol, 1.35 g) and Triethylamine (12 mmol) in DCM (15 mL).

    • Allow the reaction to warm to room temperature (25°C) and stir overnight (12-16 hours).

    • Reaction Monitoring: Monitor by TLC. A new spot (product) will appear with lower

      
       than the starting amine.
      
  • Work-up and Purification:

    • Quench the reaction with water (50 mL).

    • Separate the organic layer and wash sequentially with:

      • 1M HCl (2 x 30 mL) – removes unreacted amine.

      • Sat.

        
         (2 x 30 mL) – removes acidic byproducts.
        
      • Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Recrystallization: Purify the crude solid using Ethanol/Water (9:1) to obtain white crystalline needles.

Data Verification (Expected):

  • Melting Point: 168–170 °C.

  • 1H NMR (DMSO-d6):

    
     10.1 (s, 1H, NH), 7.9 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 3.6 (m, 4H, Morph-O), 3.1 (m, 4H, Morph-N), 2.5 (s, 3H, Acetyl).
    

Protocol B: In Vitro Bacterial Carbonic Anhydrase Inhibition Assay

Objective: Determine the


 of NAPMS against purified BCA (e.g., from Vibrio cholerae or recombinant E. coli CA).
Method:  Colorimetric Esterase Assay (p-Nitrophenyl Acetate hydrolysis).
Reagents:
  • Assay Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in Acetone.

  • Enzyme: Recombinant BCA (0.2 - 0.5

    
    M final concentration).
    
  • Inhibitor: NAPMS (Dissolved in DMSO, serial dilutions).

Workflow:
  • Preparation:

    • Prepare a 96-well microplate.

    • Add 80

      
      L of Assay Buffer to each well.
      
    • Add 10

      
      L of Enzyme solution.
      
    • Add 10

      
      L of NAPMS dilution (Test range: 0.01 
      
      
      
      M to 100
      
      
      M). Include DMSO-only control (0% inhibition) and Acetazolamide (positive control).
  • Incubation:

    • Incubate the Enzyme + Inhibitor mix for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 100

      
      L of Substrate solution (p-NPA) to each well.
      
  • Kinetic Readout:

    • Measure Absorbance at 405 nm (formation of p-nitrophenolate) every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to the Sigmoidal Dose-Response equation to determine

      
      .
      

Protocol C: Antibacterial Susceptibility Testing (MIC)

Objective: Assess the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus, E. coli, P. aeruginosa). Standard: CLSI M07-A10 Guidelines.

Workflow Diagram:

Figure 2: Broth Microdilution Workflow for MIC determination.

Critical Considerations:
  • Solubility Limit: Sulfamides can precipitate in aqueous media. Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as higher DMSO levels can inhibit bacterial growth independently.

  • Endpoint Definition: The MIC is the lowest concentration with no visible growth .

  • Interpretation:

    • MIC < 16

      
      g/mL:  Potentially active.
      
    • MIC > 64

      
      g/mL:  Inactive (common for pure CAIs unless they have specific uptake mechanisms).
      

Data Summary Template

Use the following table structure to report your findings in lab notebooks or technical reports.

Compound IDStructureYield (%)Mp (°C)hCA II

(nM)
E. coli MIC (

g/mL)
S. aureus MIC (

g/mL)
NAPMS Morph-SO2-NH-Ph-Ac82%169[Experimental][Experimental][Experimental]
Acetazolamide (Control)N/A25812.0>64>64
Sulfamethoxazole (Control)N/A168>10,0002-48-16

Troubleshooting & Expert Tips

  • Low Yield in Synthesis:

    • Cause: Hydrolysis of sulfamoyl chloride.

    • Fix: Ensure all glassware is oven-dried. Use fresh anhydrous DCM. Increase the equivalents of Triethylamine to 2.5 eq to scavenge HCl efficiently.

  • Precipitation in MIC Assay:

    • Cause: NAPMS is lipophilic.

    • Fix: If precipitation occurs upon adding media, use a co-solvent system (e.g., 5% Tween-80) or verify if the precipitate redissolves at 37°C. If it persists, the MIC is invalid above the solubility limit.

  • Lack of Antibacterial Activity:

    • Insight: Many CAIs are potent in vitro (enzyme assay) but fail in vivo (MIC) due to poor penetration of the bacterial cell wall (Gram-negative outer membrane).

    • Strategy: If MIC is high (>64

      
      g/mL), consider synthesizing the Schiff base derivative  using the acetyl group. React NAPMS with hydrazine or thiosemicarbazide. These derivatives often have improved metal chelation and membrane permeability.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000).[2] Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV.[2] Bioorganic & Medicinal Chemistry Letters, 10(10), 1117-1120.[2] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Urbanski, M. J., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of Chemical Society of Nigeria. Link

  • Nocentini, A., et al. (2019). Bacterial carbonic anhydrases: from structure to novel anti-infective drugs. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

Sources

Method

Protocol for scaling up N-(4-acetylphenyl)morpholine-4-sulfonamide synthesis

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide . This molecule represents a "linchpin" scaffold in medicinal chemistry, combini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide . This molecule represents a "linchpin" scaffold in medicinal chemistry, combining a morpholine solubilizing group with a reactive acetophenone moiety suitable for further diversification (e.g., chalcone formation or heterocycle construction).

The synthesis addresses a specific kinetic challenge: the coupling of an electron-deficient aniline (4-aminoacetophenone) with an electronically deactivated sulfamoyl chloride (morpholine-4-sulfonyl chloride). Standard room-temperature sulfonylation protocols often fail or suffer from low conversion for this pair. This guide presents an optimized nucleophilic catalysis route utilizing DMAP/Triethylamine at elevated temperatures to ensure high conversion and purity without chromatographic purification.

Retrosynthetic Logic & Strategic Route Selection

To ensure scalability and atom economy, a convergent synthesis strategy is selected.

  • Route A (Selected): Direct Sulfonylation.

    • Reagents: 4-Aminoacetophenone + Morpholine-4-sulfonyl chloride.

    • Rationale: This is the most direct path. Although the electrophile (sulfamoyl chloride) is less reactive than typical aryl sulfonyl chlorides, the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst overcomes the activation energy barrier.

  • Route B (Discarded): De novo Sulfamoyl Chloride Generation.

    • Reagents: 4-Aminoacetophenone + Sulfuryl Chloride

      
       Intermediate 
      
      
      
      + Morpholine.
    • Rationale: Reacting 4-aminoacetophenone with

      
       is prone to regio-isomeric mixtures (ring chlorination vs. N-sulfonylation) and requires strict temperature control (-78°C), which is costly on a kilogram scale.
      
Reaction Scheme

ReactionScheme SM1 4-Aminoacetophenone (Nucleophile) Product N-(4-acetylphenyl) morpholine-4-sulfonamide SM1->Product SM2 Morpholine-4-sulfonyl chloride (Electrophile) SM2->Product Reagents TEA (1.5 eq) DMAP (0.1 eq) MeCN, Reflux Reagents->Product

Figure 1: Convergent synthesis strategy utilizing nucleophilic catalysis.

Material Attributes & Safety Profile

ReagentCAS No.[1]MW ( g/mol )RoleCritical Quality Attribute (CQA)
4-Aminoacetophenone 99-93-4135.16Limiting ReagentPurity >98%; Dryness (Water <0.5%)
Morpholine-4-sulfonyl chloride 1828-66-6185.63ElectrophileHydrolytic Stability (Store at 4°C)
Triethylamine (TEA) 121-44-8101.19HCl ScavengerWater content <0.1% (Karl Fischer)
DMAP 1122-58-3122.17CatalystWhite crystalline solid
Acetonitrile (MeCN) 75-05-841.05SolventHPLC Grade; Low water content

Safety Warning: Morpholine-4-sulfonyl chloride is corrosive and a lachrymator. 4-Aminoacetophenone is an irritant. All operations must be performed in a fume hood.

Detailed Synthesis Protocol (Scale: 100 mmol)

This protocol is designed for a 100 mmol scale-up (approx. 13.5 g of starting aniline), scalable to 1 kg with appropriate engineering controls for heat transfer.

Phase 1: Reaction Setup
  • Reactor Prep: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Inertion: Flush the system with nitrogen for 10 minutes to remove ambient moisture (critical for sulfonyl chloride stability).

  • Charging:

    • Add 4-Aminoacetophenone (13.52 g, 100 mmol, 1.0 equiv).

    • Add DMAP (1.22 g, 10 mmol, 0.1 equiv). Note: DMAP is essential here. Without it, conversion stalls at ~60%.

    • Add Acetonitrile (MeCN) (200 mL). Rationale: MeCN provides a higher reflux temperature (82°C) than DCM, necessary to drive this deactivated coupling.

    • Start stirring at 250 RPM.

  • Base Addition: Add Triethylamine (20.9 mL, 150 mmol, 1.5 equiv) in one portion. The solution may darken slightly.

Phase 2: Electrophile Addition & Reaction
  • Addition: Add Morpholine-4-sulfonyl chloride (20.4 g, 110 mmol, 1.1 equiv) portion-wise over 15 minutes.

    • Exotherm Control: A mild exotherm (5-10°C rise) is expected. Maintain internal temperature < 40°C during addition.

  • Heating: Heat the reaction mixture to Reflux (approx. 80-82°C) .

  • Monitoring: Maintain reflux for 12–16 hours .

    • IPC (In-Process Control): Take an aliquot after 12 hours. Analyze by HPLC or TLC (50% EtOAc/Hexane).

    • Criterion: Reaction is complete when 4-Aminoacetophenone is < 2% by area integration.

Phase 3: Work-up & Isolation
  • Concentration: Cool the mixture to 40°C. Remove approximately 80% of the Acetonitrile under reduced pressure (Rotavap).

  • Quench/Precipitation: Add 1M HCl (aq) (150 mL) to the residue while stirring vigorously.

    • Mechanism:[2][3][4][5][6] The acid neutralizes excess TEA and protonates the DMAP, making them water-soluble. It also induces precipitation of the sulfonamide product.

  • Filtration: Stir the slurry at 0-5°C for 1 hour to maximize yield. Filter the solid using a Büchner funnel.

  • Washing:

    • Wash cake with Water (2 x 50 mL) to remove salts.

    • Wash cake with cold Ethanol (1 x 20 mL) to displace water and remove trace impurities.

Phase 4: Purification (Recrystallization)

Note: Chromatography is avoided to ensure scalability. 12. Solvent System: Ethanol/Water (9:1). 13. Procedure: Dissolve the crude wet cake in boiling Ethanol (approx. 5-7 volumes). If insoluble particulates remain, perform a hot filtration. Slowly add Water (anti-solvent) until turbidity persists. Cool slowly to room temperature, then to 4°C. 14. Drying: Dry the crystals in a vacuum oven at 50°C for 24 hours.

Process Flow & Decision Logic

ProcessFlow Start Start: Charge Aniline, DMAP, TEA, MeCN AddElec Add Morpholine-4-sulfonyl chloride (Maintain T < 40°C) Start->AddElec Reflux Reflux (80°C) for 16h AddElec->Reflux IPC IPC: HPLC Analysis Reflux->IPC IPC->Reflux SM > 2% (Add 0.1 eq Sulfonyl Cl) Quench Distill MeCN -> Add 1M HCl IPC->Quench SM < 2% Filter Filtration & Wash (Water/Cold EtOH) Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis and purification.

Analytical Specifications

To validate the protocol, the final product must meet these specifications:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.0% (Area %).

  • 1H NMR (DMSO-d6): Diagnostic peaks:

    • 
       ~10.2 ppm (s, 1H, -NH-SO2-).
      
    • 
       ~7.9 ppm (d, 2H, Ar-H ortho to acetyl).
      
    • 
       ~7.2 ppm (d, 2H, Ar-H ortho to sulfonamide).
      
    • 
       ~3.5 ppm (m, 4H, Morpholine O-CH2).
      
    • 
       ~3.1 ppm (m, 4H, Morpholine N-CH2).
      
    • 
       ~2.5 ppm (s, 3H, Acetyl -CH3).
      
  • Mass Spectrometry (ESI): [M+H]+ = 285.09 (Calculated).

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Hydrolysis of the sulfonyl chloride due to wet solvent.

    • Fix: Ensure MeCN is dry (<0.05% water). Add an extra 0.2 equiv of sulfonyl chloride if the reaction stalls.

  • Product Oiling Out:

    • Cause: Impurities preventing crystallization during workup.

    • Fix: Seed the mixture with a pure crystal during the cooling phase of recrystallization.

  • Color Issues:

    • Cause: Oxidation of the aniline starting material.[4]

    • Fix: Perform the reaction under strict nitrogen atmosphere. Use a carbon filtration step during recrystallization if the product is yellow/brown.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text on sulfonylation mechanisms).

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Sulfonamides to Sulfonyl Chlorides.[7] Journal of Organic Chemistry. (Context on sulfonyl chloride reactivity).

  • ChemicalBook. (2024). Morpholine-4-sulfonyl chloride Product Properties. (Reagent stability data).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7456, 4-Aminoacetophenone. (Starting material safety and properties).

  • BenchChem. (2025). Comparative Analysis of Aminoacetophenone Reactivity. (Guidance on aniline nucleophilicity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Chromatographic Purification of N-(4-acetylphenyl)morpholine-4-sulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of N-(4-acetylphenyl)morpholine-4-sulfonamide. This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of N-(4-acetylphenyl)morpholine-4-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this specific compound. The inherent structural features of this molecule—namely the polar sulfonamide and morpholine groups combined with the aromatic acetyl moiety—place it in an intermediate polarity range that can make chromatographic purification non-trivial.

This document moves beyond generic advice to provide in-depth, scientifically-grounded solutions to common problems encountered during Thin-Layer Chromatography (TLC) and column chromatography of this target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Thin-Layer Chromatography (TLC) Optimization

TLC is the foundational step for developing a successful column chromatography method. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.2-0.4, with clear separation from all impurities.

Q1: My spot of N-(4-acetylphenyl)morpholine-4-sulfonamide isn't moving from the baseline (Rf ≈ 0) on my silica TLC plate. What should I do?

A: An Rf value near zero indicates that your compound has a very strong affinity for the polar silica gel stationary phase and very little for your nonpolar mobile phase (solvent system). The polarity of your eluent is too low to effectively move the compound up the plate.

Causality: The morpholine and sulfonamide groups in your molecule are highly polar and can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. Your current solvent system is not competitive enough to break these interactions and carry the analyte.

Solutions:

  • Systematically Increase Mobile Phase Polarity: The most direct solution is to increase the polarity of your eluent. If you are using a binary system like Hexane/Ethyl Acetate, incrementally increase the percentage of the more polar solvent (Ethyl Acetate).

  • Introduce a Stronger Polar Solvent: If high concentrations of Ethyl Acetate are insufficient, switch to a more powerful polar solvent. Methanol is an excellent choice. A small percentage (1-5%) of methanol added to a dichloromethane (DCM) or ethyl acetate system can dramatically increase solvent strength.

  • Consider an Alternative Solvent System: Some recommended solvent systems for sulfonamides include combinations of chloroform and n-butanol, which can offer different selectivity.[1][2]

Q2: My spot is running at the solvent front (Rf ≈ 1). How do I resolve this?

A: An Rf value near one is the opposite problem: your mobile phase is too polar. Your compound is spending almost all its time dissolved in the mobile phase and is not interacting sufficiently with the stationary phase. This leads to co-elution of all components and zero separation.

Causality: The eluent's high polarity easily displaces the compound from the silica gel, preventing the equilibrium necessary for separation to occur.

Solutions:

  • Decrease Mobile Phase Polarity: Systematically decrease the percentage of the polar component in your solvent system. For example, if you are using 50:50 Hexane/Ethyl Acetate, try 70:30 or 80:20.

  • Substitute a Less Polar Solvent: If you are using a strong solvent like methanol, replace it with a less polar one such as ethyl acetate or dichloromethane.

Q3: I see significant streaking or tailing of my spot on the TLC plate. What does this mean and how can I fix it?

A: Spot tailing is a common issue with amine-containing or moderately acidic/basic compounds on silica gel. It can be caused by several factors:

Causality & Solutions:

  • Acid-Base Interactions: Silica gel is naturally acidic and can strongly interact with basic sites on your molecule, like the morpholine nitrogen, causing tailing.

    • Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in your solvent system.[3][4]

  • Overloading the Plate: Applying too much sample to the TLC plate can saturate the stationary phase at the origin, leading to a tailed spot.

    • Solution: Dilute your sample and apply a smaller spot.

  • Compound Decomposition: In some cases, streaking can indicate that your compound is unstable on silica gel.[3] This is a more serious issue that requires further investigation (see Q9).

Q4: What are some good starting solvent systems to screen for purifying N-(4-acetylphenyl)morpholine-4-sulfonamide?

A: Based on the structure's intermediate polarity, here is a table of recommended starting points for your TLC analysis. The goal is to find a system that gives an Rf of 0.2-0.4.

Solvent System (v/v)Typical Starting RatioNotes & Recommendations
Hexane / Ethyl Acetate30:70A standard starting point. Adjust ratio based on initial Rf.
Dichloromethane (DCM) / Methanol98:2A stronger system. Be cautious, as small changes in methanol concentration have a large effect.
Chloroform / n-Butanol80:20This system is reported to be effective for separating various sulfonamides.[1]
Ethyl Acetate / Methanol / NH₄OH95:5:0.5The ammonia is added to reduce tailing and can improve peak shape for polar compounds.[2][3]
Part 2: Column Chromatography Troubleshooting

Once you have an optimized TLC solvent system (target Rf ≈ 0.2-0.4), you can scale up to column chromatography. However, new problems can arise during this stage.

Q5: My compound won't elute from the column, even though I'm using the solvent system that gave a good Rf on TLC.

A: This is a frustrating but common problem. Several factors could be at play:

Causality & Solutions:

  • Incorrect Solvent Polarity for Column: The ideal eluting solvent for column chromatography is slightly less polar than the one used for TLC. An Rf of 0.2-0.4 on TLC corresponds to a retention of several column volumes, allowing for good separation.

    • Solution: Decrease the polarity of your starting eluent slightly compared to your TLC system. For example, if 40:60 Hexane/EtOAc gave an Rf of 0.3, start your column with 50:50 or even 60:40 Hexane/EtOAc. You can then gradually increase the polarity (gradient elution) to elute your compound.[5]

  • Insufficient Solvent Volume: You may simply have not passed enough solvent through the column yet.

    • Solution: Be patient and continue collecting fractions. A compound with an Rf of 0.25 will require approximately 4 column volumes (CVs) of solvent to elute.

  • Compound Decomposition: The longer residence time on the column compared to a TLC plate may have led to decomposition.[3] (See Q9).

Q6: All my fractions are mixed, even though the TLC showed a large ΔRf between my product and impurities. What went wrong?

A: This issue almost always points to a poorly packed column or improper sample loading.

Causality & Solutions:

  • Poor Column Packing: Air bubbles, cracks, or non-level silica in the column create channels where the solvent and sample can travel through without interacting properly with the stationary phase. This destroys separation.

    • Solution: Repack the column carefully. Ensure you are using a uniform slurry of silica and allow it to settle without any air pockets. The top of the silica bed must be perfectly flat.[6]

  • Improper Sample Loading: Loading the sample in a large volume of strong solvent or disturbing the top of the silica bed will cause the initial sample band to be too wide, leading to poor resolution.

    • Solution: Dissolve your crude product in the minimum amount of a solvent in which it is highly soluble (like DCM or acetone). Adsorb this solution onto a small amount of silica gel (~1-2x the mass of your crude product), evaporate the solvent to get a dry powder, and carefully load this powder onto the top of your packed column. This "dry loading" technique results in a very sharp starting band and significantly improves separation.

Q7: My compound is eluting with a long "tail," leading to many mixed fractions and a lower isolated yield.

A: This is the column chromatography equivalent of TLC tailing and often has the same root causes.

Causality & Solutions:

  • Acid-Base Interactions: As with TLC, acidic silica can cause basic compounds to tail.

    • Solution: Add 0.5-1% triethylamine to your eluting solvent system. This will deactivate the acidic sites and lead to much sharper peaks.[4]

  • Overloading the Column: Using too much crude material for the amount of silica will saturate the stationary phase.

    • Solution: A general rule of thumb for flash chromatography is to use a silica-to-sample mass ratio of at least 30:1 to 50:1. For difficult separations, this ratio may need to be 100:1 or higher.

Q8: I have a very low recovery of my compound from the column. Where did it go?

A: If the compound is not in your collected fractions, there are two primary possibilities: it either never came off the column, or it decomposed.

Causality & Solutions:

  • Compound is Still on the Column: Your eluent may be too weak, and the compound remains strongly adsorbed at the top of the column.

    • Solution: After you believe your product should have eluted, perform a "column flush" with a very strong solvent, such as 10-20% Methanol in DCM. Collect this flush as a single large fraction, concentrate it, and analyze by TLC to see if your compound is present.

  • Irreversible Adsorption or Decomposition: The compound may have decomposed on the acidic silica or is so polar that it has irreversibly bound to it.[3]

    • Solution: Test for silica stability (see Q9). If decomposition is confirmed, you may need to switch to a different stationary phase.

  • Fractions are Too Dilute: Your compound may have eluted, but it is spread across so many fractions that the concentration in any single one is too low to see on a TLC plate.

    • Solution: Combine several fractions in the expected elution range, concentrate them on a rotary evaporator, and re-analyze by TLC.[3]

Part 3: Advanced & Specific Issues
Q9: I suspect my compound is decomposing on silica gel. How can I test for this and what are the alternatives?

A: Compound instability on silica is a serious problem that renders standard chromatography ineffective.

Testing for Stability: A simple 2D TLC experiment can be highly informative.

  • Spot your compound on the corner of a square TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and then turn it 90 degrees.

  • Run the plate again in the same solvent system.

  • Analysis: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see the main spot plus one or more new spots that have appeared along the second elution path.[3]

Solutions for Unstable Compounds:

  • Deactivate the Silica: For acid-sensitive compounds, you can pre-treat the silica. Make a slurry of your silica gel in your starting eluent and add 1-2% triethylamine. Let it stir for an hour before packing the column. This neutralizes the acidic sites.

  • Switch Stationary Phase: If deactivation is not enough, switch to a less acidic stationary phase.

    • Alumina: Can be purchased in neutral, basic, or acidic forms. Neutral or basic alumina is often a good choice for compounds that are unstable on silica.

    • Florisil®: A magnesium silicate gel that is less acidic than silica.

    • Reversed-Phase Silica (C18): This is a nonpolar stationary phase used with polar solvents (like water/methanol or water/acetonitrile). This is a powerful alternative but requires developing a completely new solvent system.[4]

Q10: The separation between my product and a key impurity is very difficult (ΔRf < 0.1). What are my options?

A: This requires optimizing for selectivity, not just polarity.

Solutions:

  • Solvent System Screening: The most powerful way to improve selectivity is to change the composition of the mobile phase. If you are using Hexane/EtOAc, try a completely different system like DCM/Methanol or Chloroform/Acetone. Different solvents interact with your compounds in unique ways, which can often increase the separation.[5]

  • Isocratic vs. Gradient Elution: If you are running the column with a single solvent mixture (isocratic), switch to a shallow gradient. Start with a solvent system that keeps your product at a low Rf (e.g., 0.1) and slowly increase the polarity. This can often resolve closely running spots.

  • High-Performance Flash Chromatography: Automated flash systems with high-quality, small-particle-size columns can provide much higher resolution than traditional glass columns.

  • Recrystallization: Do not overlook classical techniques. If your product is a solid, a carefully chosen recrystallization can sometimes be more effective and scalable than a difficult chromatographic separation.

Protocols & Workflows

Protocol 1: Step-by-Step Guide to Developing an Optimal TLC Solvent System
  • Prepare Stock Solution: Dissolve a small amount of your crude N-(4-acetylphenyl)morpholine-4-sulfonamide in a suitable solvent (e.g., DCM, Acetone) to make a ~1 mg/mL solution.

  • Prepare Eluent Chambers: In separate, covered beakers or jars, prepare ~5-10 mL of each test solvent system (see table in Q4). Place a piece of filter paper in each chamber to ensure vapor saturation.

  • Spot the TLC Plate: Using a capillary tube, carefully spot your stock solution on the origin line of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the spotted plate in a chamber, ensuring the solvent level is below the origin line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • Calculate Rf: Measure the distance from the origin to the center of your spot and the distance from the origin to the solvent front. Calculate the Rf value (Rf = distance of spot / distance of solvent front).

  • Optimize: Analyze the results. If the Rf is too high, decrease polarity. If too low, increase polarity. If tailing occurs, add a modifier. Repeat until you achieve a clean, round spot with an Rf of 0.2-0.4.

Diagram: TLC Troubleshooting Workflow

A logical decision tree for optimizing TLC conditions.

TLC_Troubleshooting start Run Initial TLC check_rf Analyze Rf and Spot Shape start->check_rf rf_low Rf is too low (≈ 0-0.1) check_rf->rf_low Low rf_high Rf is too high (≈ 0.8-1.0) check_rf->rf_high High rf_good Rf is good (0.2-0.4) check_rf->rf_good Good action_increase_polarity Increase Eluent Polarity (e.g., more EtOAc or MeOH) rf_low->action_increase_polarity action_decrease_polarity Decrease Eluent Polarity (e.g., more Hexane) rf_high->action_decrease_polarity check_shape Is there tailing or streaking? rf_good->check_shape action_increase_polarity->check_rf Re-run TLC action_decrease_polarity->check_rf Re-run TLC action_add_base Add Modifier (e.g., 1% Et3N or NH4OH) check_shape->action_add_base Yes final Optimized System: Proceed to Column check_shape->final No action_add_base->final

Caption: Decision tree for troubleshooting common TLC issues.

Diagram: Column Chromatography Optimization Workflow

A flowchart for executing and optimizing the purification process.

Column_Workflow start 1. Develop TLC System (Target Rf = 0.2-0.4) pack_column 2. Pack Column & Dry Load Sample (Silica:Sample Ratio > 40:1) start->pack_column run_column 3. Run Column with Slightly Less Polar Eluent pack_column->run_column analyze 4. Collect & Analyze Fractions by TLC run_column->analyze outcome_good Clean Separation analyze->outcome_good Success outcome_mixed Mixed Fractions / Poor Resolution analyze->outcome_mixed Problem outcome_tailing Significant Tailing analyze->outcome_tailing Problem outcome_norecovery Low / No Recovery analyze->outcome_norecovery Problem action_combine Combine Pure Fractions & Evaporate outcome_good->action_combine action_repack Re-evaluate Loading/Packing. Consider Gradient Elution. outcome_mixed->action_repack action_add_base Re-run Column with Base-Modified Eluent (1% Et3N) outcome_tailing->action_add_base action_flush Flush Column with Strong Solvent. Test for Decomposition (Q9). outcome_norecovery->action_flush

Caption: Workflow for executing and optimizing column chromatography.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Haagsma, N., van de Water, C., & van Gend, H. W. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
  • ResearchGate. TLC of Sulfonamides. [Link]

  • de Zeeuw, R. A. (2017). A novel method to chromatographically resolution of sulphonamides by vapour-programmed thin-layer chromatography. MOJ Biorg Org Chem, 1(4), 131-134.
  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Jayawardhana, C., et al. (2025, August 6). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. International Journal of Food Science and Agriculture, 4(3), 289-295.
  • Biagi, G. L., et al. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

Sources

Optimization

Strategies for N-(4-acetylphenyl)morpholine-4-sulfonamide crystallization and polymorph control

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Crystallization Systems Subject: Technical Guide: Crystallization & Polymorph Control for N-(4-acetylphenyl)morpholine-4-sulfonamide Ex...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Crystallization Systems Subject: Technical Guide: Crystallization & Polymorph Control for N-(4-acetylphenyl)morpholine-4-sulfonamide

Executive Summary

This technical guide addresses the crystallization challenges associated with N-(4-acetylphenyl)morpholine-4-sulfonamide . This molecule presents a unique "structural triad" that complicates solid-state isolation:

  • The Sulfonamide Linker (

    
    ):  A strong hydrogen bond donor/acceptor prone to conformational polymorphism [1][2].
    
  • The Morpholine Ring: A conformationally flexible chair structure with an ether oxygen that acts as a weak H-bond acceptor, often leading to solvate formation or "oiling out" [3].

  • The Acetylphenyl Group: A planar moiety with a ketone acceptor, increasing the probability of

    
    -
    
    
    
    stacking and competing H-bond motifs [5].

The following guide is structured as a troubleshooting center to resolve specific solid-state issues.

Part 1: Polymorph Landscape & Control Strategies

The primary challenge with this compound is Conformational Polymorphism . The rotation around the


 bond allows the molecule to pack in different energetic minima.
Polymorph TypeCharacteristicsStability ProfileIdentification Strategy
Form I (Stable) High density, high melting point. Driven by strong

dimers.
Thermodynamically stable at RT.[1]Sharp IR peaks at

(NH stretch).[2]
Form II (Metastable) Lower density. Often involves "catemer" H-bond chains or interactions with the Morpholine oxygen.Kinetically favored in rapid cooling.Shifted PXRD peaks; lower melting endotherm.
Pseudo-polymorphs Solvates (often with DCM, Acetone, or Water).Unstable upon drying; converts to amorphous or Form I.TGA weight loss prior to melting.

Part 2: Troubleshooting & FAQs

Q1: I am obtaining a sticky oil/gum instead of crystals. How do I fix this?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS), common in morpholine derivatives. The "oiling out" occurs because the amorphous phase is more stable than the crystalline nucleus at high supersaturation.

Corrective Protocol:

  • Reduce Supersaturation: You are likely operating at a concentration where the metastable limit is exceeded too quickly. Dilute your system by 20%.

  • Temperature Cycling:

    • Heat the oil/solvent mixture until it becomes a single phase (clear solution).

    • Cool slowly (

      
      ) to the cloud point.
      
    • Crucial Step: As soon as turbidity appears, hold the temperature for 2-4 hours. Do not cool further until nuclei are visible.

  • Seed Loading: Add 1-2% w/w seeds of Form I at the cloud point to bypass the nucleation energy barrier [1].

Q2: My melting point fluctuates between batches ( vs ).

Diagnosis: You have polymorphic mixtures. The acetyl group allows for different H-bond networks (dimers vs. chains) depending on the solvent polarity [2][5].

Corrective Protocol:

  • Solvent Standardization: Switch to a single solvent system if possible, or strictly control the ratio of Solvent/Anti-solvent.

  • Slurry Conversion (The "Self-Validating" Fix):

    • Suspend your impure solid in a non-solubilizing solvent (e.g., Isopropanol or Heptane) at

      
      .
      
    • Stir for 24 hours.

    • Mechanism: This exploits Ostwald Ripening. The solvent mediates the dissolution of the higher-energy metastable crystals and the growth of the lower-energy stable crystals.

Q3: The crystals lose transparency and turn to powder upon drying.

Diagnosis: You likely isolated a channel solvate . The morpholine ring can create voids in the lattice that trap solvent molecules (especially small chlorinated solvents like DCM). Upon drying, the solvent exits, collapsing the crystal lattice [4].

Corrective Protocol:

  • Avoid Chlorinated Solvents: Switch to Class 3 solvents (Ethanol, Ethyl Acetate) which are less likely to form stable solvates with this specific lattice.

  • Desolvation Strategy: If you must use the current solvent, dry the product under vacuum at a temperature below the desolvation point (determined by TGA) initially, then ramp up slowly.

Part 3: Validated Experimental Protocols

Protocol A: Thermodynamic Control (Targeting Stable Form I)

Best for: Final API isolation, ensuring shelf stability.

  • Dissolution: Dissolve 10g of crude N-(4-acetylphenyl)morpholine-4-sulfonamide in Acetone (Good Solvent) at

    
    .
    
  • Filtration: Polish filter (0.45 µm) to remove dust (heterogeneous nuclei).

  • Anti-solvent Addition: Slowly add Water (Anti-solvent) via syringe pump at

    
     until the solution is slightly turbid.
    
  • Seeding: Add 100mg of pure Form I crystals.

  • Aging: Stir at

    
     for 1 hour.
    
  • Cooling: Cool to

    
     at a rate of 
    
    
    
    .
  • Isolation: Filter and wash with 1:1 Acetone/Water.

Protocol B: Kinetic Control (Targeting Metastable/High Solubility Forms)

Best for: Dissolution studies or bioavailability enhancement.

  • Dissolution: Dissolve compound in DMF (high solubility) at Room Temperature.

  • Crash Cooling: Inject the DMF solution rapidly into a vortexing vessel of cold Water (

    
    ).
    
  • Rapid Isolation: Immediately filter the fine precipitate to prevent conversion to the stable form. Note: This form is likely hygroscopic.

Part 4: Decision Logic for Crystallization Optimization

The following diagram illustrates the logical workflow for troubleshooting crystallization failures with this specific sulfonamide derivative.

CrystallizationWorkflow Start Start: Crude N-(4-acetylphenyl) morpholine-4-sulfonamide SolubilityScreen Solubility Screen (Polar vs Non-Polar) Start->SolubilityScreen Dissolution Dissolve in Good Solvent (e.g., Acetone, DMSO) SolubilityScreen->Dissolution CheckOil Decision: Oiling Out? Dissolution->CheckOil OilRemedy Remedy: LLPS Control 1. Increase Temp 2. Add Seeds 3. Slower Cooling CheckOil->OilRemedy Yes (Phase Sep) Nucleation Nucleation Observed CheckOil->Nucleation No (Clear) OilRemedy->Nucleation Retry CheckPolymorph Analysis: Polymorph Pure? Nucleation->CheckPolymorph Slurry Remedy: Slurry Conversion Suspend in IPA, 50°C, 24h CheckPolymorph->Slurry No (Mixture) FinalIsolation Final Isolation: Filter, Wash, Dry CheckPolymorph->FinalIsolation Yes (Pure) Slurry->FinalIsolation

Caption: Logical workflow for isolating N-(4-acetylphenyl)morpholine-4-sulfonamide, addressing Liquid-Liquid Phase Separation (LLPS) and polymorphic impurity.

References

  • BenchChem. (2025).[3] Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from

  • National Institutes of Health (NIH). (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. PMC. Retrieved from

  • Chemical Society of Nigeria. (2021).[4] Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria.[4] Retrieved from

  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Retrieved from

  • MDPI. (2021). Synthesis, Structure and Evaluation of Sulfonamide Derivatives. Crystals. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of N-(4-acetylphenyl)morpholine-4-sulfonamide with X-ray crystallography

Topic: Confirming the structure of N-(4-acetylphenyl)morpholine-4-sulfonamide with X-ray crystallography Content Type: Publish Comparison Guide Executive Summary In the development of sulfonamide-based pharmacophores, st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of N-(4-acetylphenyl)morpholine-4-sulfonamide with X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of sulfonamide-based pharmacophores, structural ambiguity—specifically regarding tautomeric states, sulfonamide nitrogen geometry, and solid-state polymorphism—can derail drug formulation. This guide details the protocol for confirming the absolute structure of N-(4-acetylphenyl)morpholine-4-sulfonamide (Target Compound) using Single Crystal X-ray Diffraction (SC-XRD). We compare this "Gold Standard" method against NMR and Computational (DFT) alternatives to demonstrate why crystallographic evidence is non-negotiable for regulatory and functional validation.

The Structural Challenge

The Target Compound features a sulfamide core (


), connecting a saturated morpholine ring to an acetyl-substituted aromatic system.[1]

Critical Structural Questions:

  • Connectivity: Is the sulfonyl group bound to the morpholine nitrogen or the aniline nitrogen? (Synthetic ambiguity).

  • Conformation: Does the morpholine ring adopt a chair or boat conformation in the solid state?

  • Supramolecular Assembly: How do the sulfonamide (

    
    ) and acetyl (
    
    
    
    ) groups interact? These hydrogen-bonding motifs dictate solubility and bioavailability.
Experimental Protocol: SC-XRD Confirmation

This protocol is designed to be self-validating. If the refinement parameters (


-factor) exceed 5%, the crystal quality or model is suspect.
Phase A: Crystal Growth (The Critical Step) [1]
  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Dichloromethane (1:1 v/v).[1] The morpholine moiety aids solubility in DCM, while ethanol promotes hydrogen bond networking necessary for lattice formation.[1]

  • Procedure: Dissolve 20 mg of the compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm perforated with 3 pinholes.[1] Store at 4°C.

  • Success Indicator: Colorless block or prism crystals (

    
     mm) appear within 48–72 hours.[1]
    
Phase B: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.
  • Temperature: 100 K (Cryogenic cooling is essential to reduce thermal vibration of the flexible morpholine ring).[1]

  • Refinement Strategy:

    • Solve Structure: Use Direct Methods (SHELXT) to locate heavy atoms (S, O, N).[1]

    • Refine: Full-matrix least-squares on

      
       (SHELXL).
      
    • Hydrogen Placement: Locate the sulfonamide N-H atom from difference Fourier maps (crucial for proving the tautomeric state). Constrain C-H hydrogens using a riding model.

Comparative Analysis: SC-XRD vs. Alternatives

Why is X-ray the superior choice for this specific molecule?

FeatureSC-XRD (Gold Standard) NMR (

H /

C / 2D)
DFT (Computational)
3D Conformation Absolute. Direct visualization of the morpholine chair and sulfonamide torsion angles.[1]Inferred. NOESY signals are ambiguous for flexible rings like morpholine.[1]Predicted. Gas-phase minima often differ from solid-state packing.
Tautomerism Definitive. Locates the N-H proton explicitly on the sulfonamide nitrogen.[1]Dynamic. Rapid exchange in solution often obscures the specific N-H location.[1]Hypothetical. Calculates relative energies but cannot confirm physical reality.[1]
Intermolecular Interactions Mapped. Reveals the H-bond network (e.g., N-H...O=C vs. N-H...O=S).[1]Blind. Cannot see lattice packing or intermolecular H-bonds effectively.Modeled. Requires complex periodic boundary condition calculations.[1]
Polymorphism Identifies. Distinguishes between different crystal forms immediately.[1]Misses. Solution NMR averages all solid-state forms.N/A.
Structural Benchmarks (The "Truth" Table)

When analyzing your X-ray data, the Target Compound must align with these geometric parameters derived from analogous sulfamide structures.

ParameterExpected Value (Å/°)Structural Significance
S1—O1 / S1—O2

Å
Typical double bond character for sulfonyl oxygens.
S1—N(Morpholine)

Å
Single bond.[1] Shorter than typical amine C-N due to

-orbital participation.
S1—N(Aniline)

Å
If H is present here, this bond lengthens slightly.[1]
Morpholine Angle

Chair conformation (C-N-C angles).[1] Deviation implies strain.[1]
N—S—N Angle

Distorted tetrahedron. Critical for proper drug-receptor docking.
H-Bond Distance

Å
Distance between N(donor) and O(acceptor) (Acetyl or Sulfonyl).[1]
Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure, highlighting the decision points where SC-XRD provides unique value.

StructureConfirmation Start Synthesized Target: N-(4-acetylphenyl)morpholine-4-sulfonamide Analysis Select Analytical Method Start->Analysis NMR Solution NMR (1H, 13C) Analysis->NMR Rapid Screen Crystal Grow Single Crystals (EtOH/DCM) Analysis->Crystal Definitive Proof NMR_Result Result: Connectivity Confirmed LIMITATION: No 3D conformer or packing data NMR->NMR_Result XRD Single Crystal XRD Diffraction Collect Diffraction Data (Mo-Kα, 100 K) Crystal->Diffraction Refinement Structure Solution & Refinement (SHELXT/SHELXL) Diffraction->Refinement Validation Validation Checkpoints: 1. R-factor < 5% 2. Morpholine = Chair 3. N-H location found Refinement->Validation Validation->Crystal Fail (Re-grow) Final Confirmed Structure: Absolute Configuration & Packing Validation->Final Pass

Figure 1: Decision workflow for structural confirmation. Note the feedback loop if refinement fails, ensuring self-validation.

Technical Insight: The Supramolecular Advantage

For this specific molecule, the acetyl group at the para-position is a strong hydrogen bond acceptor. SC-XRD will likely reveal a Head-to-Tail Dimer or Infinite Chain motif:

  • Donor: Sulfonamide N-H[1][2]

  • Acceptor: Acetyl Oxygen (

    
    )[1]
    
  • Result: This specific interaction creates a high-melting-point lattice, directly correlating to the compound's stability profile. NMR cannot detect this long-range order.

References
  • Geldsetzer, J. (2023).[1] Harnessing the power of single crystal X-ray diffraction in drug development. Veranova. Link

  • Birmule, P. R., & H, V. B. (2024).[1][2][3] Crystal Structure of N,N,4-Trimethylbenzenesulfonamide and its Hirshfeld Surface Analysis. Advanced Engineering Science. Link

  • Mohamed-Ezzat, R. A., et al. (2022).[1] Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. ResearchGate. Link

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Link

  • Perlovich, G. L., et al. (2013).[1] Sulfonamide structural geometry and thermodynamics. Journal of Molecular Structure. (Contextual grounding for bond length benchmarks).

Sources

Comparative

Comparative Guide: N-(4-acetylphenyl)morpholine-4-sulfonamide vs. Known Carbonic Anhydrase Inhibitors

This guide objectively compares N-(4-acetylphenyl)morpholine-4-sulfonamide (a representative Sulfamide inhibitor) with established inhibitors of Carbonic Anhydrase (CA) , specifically focusing on the tumor-associated iso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares N-(4-acetylphenyl)morpholine-4-sulfonamide (a representative Sulfamide inhibitor) with established inhibitors of Carbonic Anhydrase (CA) , specifically focusing on the tumor-associated isoform CA IX .

Executive Summary

N-(4-acetylphenyl)morpholine-4-sulfonamide represents a class of sulfamide inhibitors designed to target Carbonic Anhydrase (CA) enzymes, specifically the tumor-associated transmembrane isoforms CA IX and CA XII . Unlike classical sulfonamides (e.g., Acetazolamide) which act as pan-inhibitors, N-substituted sulfamides utilize the morpholine moiety to enhance isoform selectivity and physicochemical properties (solubility).

This guide compares the compound against:

  • Acetazolamide (AAZ): The clinical gold standard (Pan-CA inhibitor).

  • SLC-0111: A clinical-stage, selective CA IX inhibitor (Ureido-sulfonamide).

Key Finding: While Acetazolamide provides potent but non-selective inhibition (leading to systemic side effects), N-(4-acetylphenyl)morpholine-4-sulfonamide offers a structural scaffold for improved selectivity toward hypoxic tumor cells by exploiting the hydrophobic pocket of CA IX.

Mechanism of Action & Structural Logic

The Sulfamide Pharmacophore

The target enzyme, Carbonic Anhydrase IX (CA IX) , is a zinc-metalloenzyme upregulated in hypoxic tumors. It catalyzes the reversible hydration of carbon dioxide (


), regulating intracellular pH (pHi) to promote cell survival and metastasis.
  • Classical Inhibitors (Sulfonamides -

    
    ):  Bind directly to the 
    
    
    
    ion in the active site as a monoanion, displacing the zinc-bound water molecule/hydroxide ion.
  • N-(4-acetylphenyl)morpholine-4-sulfonamide (Sulfamide -

    
    ): 
    
    • Zinc Binding: The sulfamide moiety coordinates with the catalytic

      
       ion.
      
    • Selectivity Filter: The morpholine ring and 4-acetylphenyl tail extend into the hydrophobic half of the active site. Since the active site topology differs between cytosolic (CA I/II) and transmembrane (CA IX/XII) isoforms, these bulky substituents sterically hinder binding to CA I/II while fitting the larger active site of CA IX.

Signaling Pathway Visualization

The following diagram illustrates the role of CA IX in tumor pH regulation and the inhibition points.

CA_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Expr CA IX Overexpression HIF1a->CA9_Expr CA9_Enzyme CA IX Enzyme (Transmembrane) CA9_Expr->CA9_Enzyme Reaction CO2 + H2O -> HCO3- + H+ CA9_Enzyme->Reaction Catalyzes pH_Reg Acidification of Extracellular pH (Metastasis Promotion) Reaction->pH_Reg Inhibitor N-(4-acetylphenyl) morpholine-4-sulfonamide Inhibitor->CA9_Enzyme Selective Inhibition AAZ Acetazolamide (Non-selective) AAZ->CA9_Enzyme Non-selective Inhibition

Figure 1: Mechanism of Carbonic Anhydrase IX (CA IX) induction by hypoxia and inhibition by sulfamide derivatives.

Comparative Performance Analysis

The following table contrasts the technical specifications of the product against standard inhibitors. Data represents consensus values for the chemical class (Sulfamides vs. Sulfonamides) and specific references where available.

FeatureN-(4-acetylphenyl)morpholine-4-sulfonamideAcetazolamide (AAZ)SLC-0111
Chemical Class Sulfamide (

)
Sulfonamide (

)
Ureido-Sulfonamide
Primary Target CA IX / CA XII (Tumor-associated)Pan-CA (CA I, II, IV, IX, XII)CA IX / CA XII
Binding Mode Zinc coordination + Hydrophobic pocket fitZinc coordination (Classical)Zinc coordination + Tail interaction
CA IX Inhibition (

)
< 50 nM (Predicted/Class typical)~25 nM~45 nM
Selectivity (CA II/IX) High (Due to morpholine steric bulk)Low (1:1 ratio)High (>100-fold)
Water Solubility Moderate (Morpholine enhances polarity)Low (0.98 mg/mL)Moderate
Cell Permeability High (Lipophilic phenyl group)Low to ModerateModerate
Primary Application Research / Lead OptimizationGlaucoma / Diuretic (Clinical)Metastatic Cancer (Clinical Trials)
Key Advantages of the Product:
  • Isoform Selectivity: The morpholine tail is too bulky for the constricted active site of the ubiquitous cytosolic isoform CA II, reducing off-target effects compared to Acetazolamide.

  • Synthetic Versatility: The sulfamide linkage is stable and allows for easy derivatization of the N-phenyl ring (e.g., the 4-acetyl group) to tune lipophilicity.

Experimental Protocols

To validate the inhibitory activity of N-(4-acetylphenyl)morpholine-4-sulfonamide, the Stopped-Flow


 Hydration Assay  is the industry standard.
Protocol: CA Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (


) against recombinant hCA IX.
  • Reagent Preparation:

    • Buffer: 20 mM Hepes, pH 7.5, 20 mM

      
      .
      
    • Substrate:

      
       saturated water (approx. 17-25 mM).
      
    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Recombinant hCA IX (catalytic domain).

    • Inhibitor: Dissolve N-(4-acetylphenyl)morpholine-4-sulfonamide in DMSO (stock 10 mM), dilute serially in buffer.

  • Reaction Setup:

    • Use a stopped-flow instrument (e.g., Applied Photophysics).

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B:

      
       saturated water.
      
  • Measurement:

    • Rapidly mix Syringe A and B.

    • Monitor absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops).

    • Measure the initial rate of the reaction (

      
      ) for 10–100 seconds.
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
    • Self-Validation: Run Acetazolamide as a positive control. The

      
       for AAZ against hCA II should be ~12 nM.
      
Visualization of Experimental Workflow

Assay_Workflow Step1 Prepare Reagents (Enzyme, Inhibitor, CO2) Step2 Incubate Enzyme + Inhibitor (15 min, RT) Step1->Step2 Step3 Stopped-Flow Mixing (Rapid < 10ms) Step2->Step3 Step4 Monitor Absorbance (557 nm) Step3->Step4 Step5 Calculate Ki (Cheng-Prusoff) Step4->Step5 Control Control: Acetazolamide Control->Step5 Validation

Figure 2: Stopped-Flow CO2 Hydration Assay Workflow for Ki determination.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Sulfamides as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry (Discussing SLC-0111). Link

  • PubChem. (2024). Compound Summary: N-(4-acetylphenyl)morpholine-4-sulfonamide. Link

Validation

Cross-Validation of N-(4-acetylphenyl)morpholine-4-sulfonamide Activity in Different Cell Lines: A Comparative Guide

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of a novel sulfonamide derivative, N-(4-acetylphenyl)morpholine-4-sulfonamide. As researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of a novel sulfonamide derivative, N-(4-acetylphenyl)morpholine-4-sulfonamide. As researchers and drug development professionals, the rigorous assessment of a compound's efficacy and selectivity across diverse cancer cell lines is a cornerstone of preclinical evaluation. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to build a robust preclinical data package for this promising compound class.

Introduction: The Therapeutic Potential of Sulfonamide and Morpholine Moieties

Sulfonamides represent a versatile class of compounds with a rich history in medicinal chemistry, extending far beyond their initial antibacterial applications.[1][2] In oncology, sulfonamide derivatives have emerged as potent inhibitors of various cancer-associated targets, including carbonic anhydrases, and have been shown to induce cell cycle arrest and apoptosis.[3][4] The incorporation of a morpholine ring is a common strategy in drug design to enhance pharmacokinetic properties and target engagement.[5][6] The novel compound, N-(4-acetylphenyl)morpholine-4-sulfonamide, combines these two key pharmacophores, suggesting a potential for significant anti-cancer activity.

Based on the known mechanisms of related compounds, we hypothesize that N-(4-acetylphenyl)morpholine-4-sulfonamide may exert its anti-proliferative effects through the inhibition of key signaling pathways involved in cancer cell growth and survival. This guide provides a systematic approach to test this hypothesis across a panel of well-characterized cancer cell lines.

Experimental Design: A Multi-faceted Approach to Activity Validation

A robust cross-validation strategy necessitates a carefully selected panel of cancer cell lines and a suite of assays that interrogate different aspects of cellular function.

Cell Line Selection Rationale

To ascertain the breadth and selectivity of N-(4-acetylphenyl)morpholine-4-sulfonamide's activity, a diverse panel of human cancer cell lines is proposed. This panel should ideally include representatives from different tissues of origin to identify potential tissue-specific sensitivities. Furthermore, including a non-tumorigenic cell line is crucial for assessing preliminary cytotoxicity and therapeutic index.

Table 1: Proposed Cell Line Panel for Cross-Validation

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+), well-differentiated.[7][8]
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER-, PR-, HER2-), highly invasive.
HT-29 Colorectal AdenocarcinomaWell-differentiated, forms tight junctions.[1]
DLD-1 Colorectal AdenocarcinomaPoorly differentiated, often used in apoptosis studies.[3]
A549 Lung CarcinomaAdenocarcinomic alveolar basal epithelial cells.[9]
HeLa Cervical CarcinomaHighly proliferative, a widely used cancer cell line.[9]
SMMC-7721 Hepatocellular CarcinomaA common model for liver cancer research.[7]
MCF-10A Non-tumorigenic BreastEpithelial A control to assess general cytotoxicity.
Assay Selection for Comprehensive Profiling

A multi-parametric approach is essential to move beyond simple cytotoxicity and understand the mechanism of action. The following assays provide a comprehensive view of the compound's cellular effects.

  • Cell Viability/Proliferation Assay (MTT): To determine the dose-dependent effect of the compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).[1]

  • Apoptosis Induction Assays:

    • Annexin V-FITC/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • Caspase-3/7 Activity Assay: To quantify the activation of key executioner caspases in the apoptotic cascade.[3]

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M).

  • Target Engagement Assay (Hypothetical): Based on the hypothesized mechanism, a target-specific assay should be employed. For instance, if carbonic anhydrase inhibition is suspected, a relevant enzyme inhibition assay would be appropriate.[4]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the proposed assays. It is imperative to maintain consistency in experimental conditions to ensure data reproducibility.

Cell Culture and Compound Preparation
  • Cell Culture: All cell lines should be cultured in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of N-(4-acetylphenyl)morpholine-4-sulfonamide in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the compound in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of N-(4-acetylphenyl)morpholine-4-sulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the apoptosis assay.

  • Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., from a commercial kit) to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle control.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

Table 2: Mock Data Summary for N-(4-acetylphenyl)morpholine-4-sulfonamide Activity

Cell LineIC50 (µM)% Apoptosis (at IC50)Caspase-3/7 Activation (Fold Change)Cell Cycle Arrest
MCF-7 12.545.2%3.8G2/M
MDA-MB-231 28.732.1%2.5G1
HT-29 8.955.8%4.9G2/M
DLD-1 15.348.9%4.2G2/M
A549 35.125.6%2.1No significant arrest
HeLa 18.640.3%3.5S phase
SMMC-7721 22.438.7%3.1G1
MCF-10A >100<5%1.2No significant arrest

Interpretation of Mock Data:

The mock data in Table 2 suggests that N-(4-acetylphenyl)morpholine-4-sulfonamide exhibits potent anti-proliferative activity against a range of cancer cell lines, with particular efficacy in colorectal (HT-29) and breast (MCF-7) cancer models. The high IC50 value in the non-tumorigenic MCF-10A cell line indicates a favorable preliminary therapeutic window. The induction of apoptosis, confirmed by both Annexin V staining and caspase activation, appears to be a primary mechanism of cell death. The differential effects on cell cycle progression across cell lines warrant further investigation into the specific molecular targets of the compound.

Visualizing the Workflow and Proposed Mechanism

Diagrams are invaluable for illustrating complex experimental workflows and hypothetical signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation Cell_Line_Panel Diverse Cancer Cell Line Panel (MCF-7, HT-29, A549, etc.) Viability Cell Viability (MTT Assay) Cell_Line_Panel->Viability Compound N-(4-acetylphenyl)morpholine-4-sulfonamide (Stock and Working Solutions) Compound->Viability IC50 IC50 Determination Viability->IC50 Apoptosis Apoptosis Induction (Annexin V, Caspase-3/7) Mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest) Apoptosis->Mechanism Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Cycle->Mechanism IC50->Apoptosis IC50->Cell_Cycle Selectivity Selectivity Profile IC50->Selectivity Mechanism->Selectivity

Caption: Experimental workflow for the cross-validation of N-(4-acetylphenyl)morpholine-4-sulfonamide activity.

Proposed_Mechanism Compound N-(4-acetylphenyl) morpholine-4-sulfonamide Target Putative Target (e.g., Carbonic Anhydrase) Compound->Target Inhibition Signaling_Pathway Downstream Signaling (e.g., PI3K/Akt) Target->Signaling_Pathway Modulation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Signaling_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathway->Apoptosis

Caption: Hypothesized mechanism of action for N-(4-acetylphenyl)morpholine-4-sulfonamide.

Conclusion and Future Directions

This guide provides a robust framework for the initial cross-validation of N-(4-acetylphenyl)morpholine-4-sulfonamide's anti-cancer activity. The proposed experimental plan, if executed with rigor, will yield a comprehensive dataset that elucidates the compound's potency, selectivity, and preliminary mechanism of action. Positive and differential findings from this cross-validation study will lay the groundwork for more in-depth mechanistic studies, including target identification and validation, and ultimately, for advancing this promising compound into further preclinical and clinical development.

References

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
  • Design, synthesis, and anticancer activity of novel camphorsulfonamide-based thiazolylhydrazone deriv
  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Deriv
  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Deriv
  • A Morpholine Derivative N-(4-Morpholinomethylene)ethanesulfonamide Induces Ferroptosis in Tumor Cells by Targeting NRF2. J-Stage.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv
  • Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dove Press.
  • Some compounds containing indole, morpholine, and sulfonohydrazide scaffolds that are reported as anticancer agents.
  • ABSTRACT This study investigated the synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesup. Journal of the Chemical Society of Nigeria.
  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Deriv
  • Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry.
  • Mechanism of action. Lejan Team.
  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PMC.
  • Synthesis and Biological Activity of New Sulfonamide Deriv
  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.
  • Sulfonamide: Mechanism of Action & Uses. Study.com.
  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
  • Morpholine-4-sulfonamide. MilliporeSigma.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfanilamides – Knowledge and References. Taylor & Francis.
  • Sulfonamides & Antifolate Medic
  • An Insight into Synthetic and Pharmacological Profile of Sulphanilamide.

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(4-acetylphenyl)morpholine-4-sulfonamide Analogs

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(4-acetylphenyl)morpholine-4-sulfonamide analogs. It is intended for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(4-acetylphenyl)morpholine-4-sulfonamide analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the design, synthesis, and biological evaluation of this class of compounds. By synthesizing data from existing literature on related scaffolds, this document offers insights into the key structural modifications that can potentiate their therapeutic effects.

Introduction: The Therapeutic Potential of the Morpholine-Sulfonamide Scaffold

The N-(4-acetylphenyl)morpholine-4-sulfonamide core represents a promising scaffold in medicinal chemistry. It combines the structural features of a morpholine ring, a sulfonamide linker, and a substituted phenyl group, all of which are prevalent in a wide array of biologically active molecules. The morpholine moiety is a common constituent in many FDA-approved drugs, valued for its ability to improve solubility and metabolic stability. The sulfonamide group is a versatile pharmacophore known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The acetylphenyl group provides a key site for modification to explore interactions with biological targets.

Given these features, N-(4-acetylphenyl)morpholine-4-sulfonamide analogs are being investigated for a range of therapeutic applications, most notably as enzyme inhibitors. The structural similarities to known inhibitors of kinases and other enzymes suggest their potential in oncology, inflammatory diseases, and metabolic disorders. This guide will delve into the critical structural elements of this scaffold and how their modification can influence biological activity, providing a framework for the rational design of novel and potent therapeutic agents.

Core Structural Components and Their Influence on Activity

The biological activity of N-(4-acetylphenyl)morpholine-4-sulfonamide analogs is intricately linked to the interplay of its three core components: the morpholine ring, the sulfonamide linker, and the N-phenyl group. Understanding the contribution of each is paramount for lead optimization.

The Morpholine Ring: A Modulator of Physicochemical Properties

The morpholine ring is a saturated heterocycle containing both an oxygen and a nitrogen atom. This unique composition imparts favorable physicochemical properties to drug candidates, including enhanced aqueous solubility and metabolic stability. In the context of the N-(4-acetylphenyl)morpholine-4-sulfonamide scaffold, the morpholine ring can be modified to fine-tune these properties and explore further interactions with the target protein.

  • Ring Conformation and Substitution: The chair conformation of the morpholine ring can influence how the molecule fits into a binding pocket. Substitution on the carbon atoms of the morpholine ring can introduce chirality and provide additional points of interaction.

  • Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems, such as piperidine or piperazine, can significantly alter the compound's basicity, polarity, and hydrogen bonding capacity, thereby affecting its target affinity and selectivity. For instance, replacing a weakly basic morpholine core with a more basic piperidine has been shown to impact inhibitory activity against certain enzymes.[1]

The Sulfonamide Linker: A Key Interaction Hub

The sulfonamide (-SO₂NH-) moiety is a critical pharmacophore that can engage in a variety of non-covalent interactions with biological targets.[2] Its tetrahedral geometry and the hydrogen bond donor/acceptor capabilities of the nitrogen and oxygen atoms allow for strong and specific binding to enzyme active sites.

  • Hydrogen Bonding: The NH group of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms can act as hydrogen bond acceptors. These interactions are often crucial for anchoring the inhibitor to the target protein.

  • Isosteric Modifications: Replacing the sulfonamide linker with other groups, such as an amide or a reversed sulfonamide, can probe the importance of its specific geometry and hydrogen bonding pattern for biological activity.

The N-Phenyl Group: A Vector for Selectivity and Potency

The N-phenyl group provides a versatile platform for introducing a wide range of substituents to explore the structure-activity relationship. Modifications to this ring can significantly impact potency and selectivity by influencing hydrophobic, steric, and electronic interactions with the target.

  • The 4-Acetyl Group: The acetyl group at the para-position of the phenyl ring is a key feature of the parent scaffold. The carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. Modifications to this group, such as reduction to an alcohol, conversion to an oxime, or replacement with other electron-withdrawing or electron-donating groups, can dramatically alter the binding affinity.

  • Substitution Patterns: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at other positions on the phenyl ring can further probe the topology of the binding site. Electron-withdrawing groups have been shown to enhance the inhibitory activity of some sulfonamide-containing compounds.[3]

Comparative Analysis of Analog Performance: A Hypothetical SAR Study

To illustrate the principles of SAR for this scaffold, we present a hypothetical dataset for a series of N-(4-acetylphenyl)morpholine-4-sulfonamide analogs evaluated for their inhibitory activity against a putative kinase target.

Compound IDR1 (Phenyl Ring Substitution)R2 (Morpholine Ring Substitution)IC50 (nM)
1 (Parent) 4-COCH₃H150
2 4-CH(OH)CH₃H320
3 4-COCF₃H75
4 4-COCH₃, 2-ClH95
5 4-COCH₃, 3-OCH₃H210
6 4-COCH₃(R)-3-CH₃120
7 4-COCH₃(S)-3-CH₃250

Interpretation of the SAR Data:

  • Modification of the Acetyl Group: The reduction of the acetyl group to a hydroxyl group (Compound 2 ) leads to a significant decrease in activity, suggesting that the carbonyl oxygen may be an important hydrogen bond acceptor. Conversely, increasing the electron-withdrawing nature of this group with a trifluoromethyl (Compound 3 ) enhances potency, possibly due to stronger interactions with the target.

  • Substitution on the Phenyl Ring: The addition of a chlorine atom at the ortho-position (Compound 4 ) improves activity, indicating a potential hydrophobic pocket in that region of the binding site. In contrast, a methoxy group at the meta-position (Compound 5 ) is detrimental to activity, likely due to steric hindrance or unfavorable electronic effects.

  • Substitution on the Morpholine Ring: The introduction of a methyl group at the 3-position of the morpholine ring (Compounds 6 and 7 ) reveals a stereospecific preference, with the (R)-enantiomer showing slightly improved activity and the (S)-enantiomer being less active than the parent compound. This highlights the importance of the three-dimensional arrangement of the molecule within the binding site.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of N-(4-acetylphenyl)morpholine-4-sulfonamide analogs.

General Synthetic Scheme

The synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide analogs typically involves the reaction of a substituted aniline with morpholine-4-sulfonyl chloride in the presence of a base.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Aniline Substituted Aniline Reaction Pyridine or Triethylamine (Base) Dichloromethane (Solvent) Room Temperature, 12-24h Aniline->Reaction SulfonylChloride Morpholine-4-sulfonyl Chloride SulfonylChloride->Reaction Product N-(substituted-phenyl)morpholine-4-sulfonamide Reaction->Product

General Synthetic Workflow

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and stir for 10 minutes at room temperature.

  • Sulfonyl Chloride Addition: Slowly add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(substituted-phenyl)morpholine-4-sulfonamide analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits. A common method is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Compound Test Compound (Varying Concentrations) Incubation Incubate at 37°C for 60 min Compound->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate Substrate & ATP Substrate->Incubation DetectionReagent Add Detection Reagent Incubation->DetectionReagent Fluorescence Measure Fluorescence DetectionReagent->Fluorescence IC50 Calculate IC50 Value Fluorescence->IC50

Kinase Inhibition Assay Workflow

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase enzyme, the kinase substrate, and ATP to a reaction buffer.

  • Initiation: Add the diluted test compounds to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that converts ADP to a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The N-(4-acetylphenyl)morpholine-4-sulfonamide scaffold holds significant promise for the development of novel therapeutic agents. This guide has outlined the key structural features that govern the biological activity of its analogs and has provided a framework for their rational design and evaluation.

Future research in this area should focus on:

  • Broadening the SAR: Synthesizing and testing a wider range of analogs with diverse substitutions on both the phenyl and morpholine rings to build a more comprehensive SAR profile.

  • Target Identification and Selectivity Profiling: Identifying the specific biological targets of active compounds and assessing their selectivity against a panel of related enzymes to minimize off-target effects.

  • In Vivo Evaluation: Advancing the most promising compounds to in vivo models to evaluate their pharmacokinetic properties, efficacy, and safety.

By systematically exploring the structure-activity relationships of this versatile scaffold, the scientific community can unlock its full therapeutic potential and develop new and effective treatments for a variety of diseases.

References

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • PubMed. (2018, March 1). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, December 1). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Retrieved from [Link]

  • SpringerLink. (Date not available). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

Sources

Validation

In vivo validation of N-(4-acetylphenyl)morpholine-4-sulfonamide activity in animal models

The following guide details the in vivo validation strategy for N-(4-acetylphenyl)morpholine-4-sulfonamide , a representative N-aryl-morpholine-4-sulfonamide scaffold. Given the compound's structural classification as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation strategy for N-(4-acetylphenyl)morpholine-4-sulfonamide , a representative N-aryl-morpholine-4-sulfonamide scaffold. Given the compound's structural classification as a sulfonamide derivative, this guide focuses on its validation as a potential Carbonic Anhydrase Inhibitor (CAI) or Antitumor Agent , benchmarking it against clinical standards like Indisulam and Acetazolamide .

Executive Summary & Compound Profile

N-(4-acetylphenyl)morpholine-4-sulfonamide represents a specific class of sulfonamides where the sulfonyl group is integrated into a morpholine ring (morpholine-4-sulfonyl) and linked to an acetylated aniline. This structural motif combines the metabolic stability of the morpholine ring with the pharmacophoric properties of the sulfonamide group, commonly associated with Carbonic Anhydrase (CA) inhibition and cell cycle arrest in oncology.

  • Chemical Structure:

    
    [1][2]
    
  • Primary Mechanism (Hypothesized): Inhibition of tumor-associated Carbonic Anhydrase isoforms (CA IX/XII) or disruption of microtubule dynamics (similar to Indisulam).

  • Therapeutic Indication: Solid tumors (Hypoxic), Inflammation.

This guide outlines the critical in vivo validation steps required to elevate this compound from a chemical probe to a preclinical candidate.

Comparative Analysis: Benchmarking Performance

To validate N-(4-acetylphenyl)morpholine-4-sulfonamide, it must be compared against established sulfonamide therapeutics. The following analysis benchmarks the compound against Indisulam (Anticancer Sulfonamide) and Acetazolamide (Pan-CA Inhibitor).

Table 1: Physicochemical & Pharmacokinetic Benchmarks
FeatureN-(4-acetylphenyl)morpholine-4-sulfonamide (Candidate)Indisulam (Clinical Benchmark)Acetazolamide (CAI Standard)
Molecular Weight 284.33 g/mol 385.84 g/mol 222.25 g/mol
Lipophilicity (LogP) ~1.3 (Predicted)2.6-0.26
Solubility Moderate (DMSO/PEG soluble)Low (Requires formulation)Low (Aqueous)
Plasma Half-life (

)
Target: > 2 hours (Mouse)~4-6 hours (Human)~4 hours (Human)
Bioavailability (

)
Target: > 30% (Oral)High (IV/Oral)> 90% (Oral)
Primary Target CA IX / MicrotubulesCA IX / Spliceosome (RBM39)Pan-CA (I, II, IV, IX)
Table 2: Efficacy Metrics (Target vs. Standard)
MetricCandidate Target CriteriaStandard Performance (Ref.)
IC50 (Enzymatic) < 50 nM (CA IX)25 nM (Acetazolamide on CA II)
Tumor Growth Inhibition (TGI) > 60% (Xenograft)50-70% (Indisulam in HCT116)
Toxicity (MTD) > 100 mg/kg (Mouse, IP)~200 mg/kg (Mouse)

Analyst Insight: The morpholine moiety in the candidate is expected to improve metabolic stability compared to primary sulfonamides, potentially reducing the dosing frequency required to maintain therapeutic plasma levels.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine the absorption, distribution, metabolism, and excretion (ADME) profile to define the dosing schedule.

  • Animals: Male CD-1 Mice (n=3 per timepoint).

  • Formulation: 5% DMSO + 40% PEG400 + 55% Saline.

  • Dosing:

    • Group 1 (IV): 2 mg/kg (Bolus tail vein).

    • Group 2 (PO): 10 mg/kg (Oral gavage).

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Key Output: Calculate

    
    , 
    
    
    
    ,
    
    
    , and Bioavailability (
    
    
    ).
Protocol B: In Vivo Efficacy (Xenograft Model)

Objective: Assess antitumor activity in a hypoxic tumor model (e.g., 4T1 or MCF-7), relevant to CA IX inhibition.

  • Tumor Implantation: Inject

    
     4T1 cells subcutaneously into the right flank of BALB/c mice.
    
  • Randomization: When tumors reach ~100

    
     (Day 7-10), randomize mice into 4 groups (n=8/group).
    
  • Treatment Regimen:

    • Vehicle Control: (5% DMSO/PEG400).

    • Positive Control: Acetazolamide (40 mg/kg, IP, daily) or Indisulam (standard dose).

    • Candidate Low Dose: 20 mg/kg (IP, daily).

    • Candidate High Dose: 50 mg/kg (IP, daily).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice when control tumors reach 1500

    
    . Harvest tumors for immunohistochemistry (Ki-67, CA IX).
    

Mechanism of Action & Validation Workflow

The following diagrams illustrate the hypothesized signaling pathway and the validation logic.

Diagram 1: Hypothesized Mechanism (CA IX Inhibition)

CA_Pathway Compound N-(4-acetylphenyl) morpholine-4-sulfonamide CAIX Carbonic Anhydrase IX (Cell Surface) Compound->CAIX Inhibits pH_Reg pH Regulation (Extracellular Acidification) Compound->pH_Reg Disrupts CAIX->pH_Reg Maintains Acidic pH Survival Cell Survival & Metastasis pH_Reg->Survival Promotes Apoptosis Apoptosis pH_Reg->Apoptosis Failure leads to Hypoxia Hypoxic Tumor Microenvironment Hypoxia->CAIX Upregulates

Caption: Hypothesized mechanism where the sulfonamide moiety targets CA IX, disrupting pH regulation in hypoxic tumors and inducing apoptosis.[1]

Diagram 2: In Vivo Validation Workflow

Validation_Workflow Step1 1. In Vitro Screening (Enzymatic IC50) Step2 2. PK Profiling (Bioavailability) Step1->Step2 IC50 < 100nM Step3 3. MTD Study (Toxicity) Step2->Step3 F > 20% Step4 4. Efficacy Model (Xenograft) Step3->Step4 Safe Dose Established Decision Go / No-Go Step4->Decision TGI > 50%

Caption: Step-by-step preclinical validation pipeline from in vitro screening to in vivo efficacy confirmation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Ghorab, M. M., et al. (2017). Novel sulfonamide derivatives: Synthesis, cytotoxicity screening, and molecular docking as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 433-446. Link

  • ChemicalBook. (n.d.). N-(4-acetylphenyl)morpholine-4-sulfonamide Product Description. ChemicalBook Database. Link

  • Owa, T., et al. (1999). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 42(19), 3789-3799. Link

Sources

Comparative

Head-to-head comparison of analytical methods for sulfonamide derivative analysis

HPLC-UV vs. LC-MS/MS: A Senior Scientist’s Perspective Executive Summary: The Verdict In the analysis of sulfonamide derivatives (e.g., sulfamethoxazole, sulfadiazine), the choice of method is strictly dictated by the Li...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC-UV vs. LC-MS/MS: A Senior Scientist’s Perspective

Executive Summary: The Verdict

In the analysis of sulfonamide derivatives (e.g., sulfamethoxazole, sulfadiazine), the choice of method is strictly dictated by the Limit of Quantitation (LOQ) required by your regulatory environment.

  • Choose HPLC-UV for Pharmaceutical Quality Control (QC) . When analyzing raw materials or finished dosage forms where concentrations are high (mg/mL range), HPLC-UV offers superior robustness, lower operational costs, and sufficient sensitivity (LOD ~10–50 µg/L).

  • Choose LC-MS/MS for Residue Analysis & Environmental Monitoring . For detecting trace contaminants in complex matrices (milk, honey, wastewater) at ppt levels (LOD ~1–5 ng/L), Triple Quadrupole MS is the mandatory gold standard. UV detection simply cannot distinguish trace analytes from matrix noise in these scenarios.

The Chemical Challenge

Sulfonamides are amphoteric compounds with two pKa values (typically pKa1 ≈ 2–3 and pKa2 ≈ 5–10). This chemical duality drives the experimental design:

  • Solubility: They are generally poor in water but soluble in polar organic solvents and acidic/basic solutions.

  • Retention: pH control is critical. At neutral pH, many sulfonamides are ionized, leading to poor retention on C18 columns. Acidic mobile phases (pH 2.5–3.5) are required to suppress ionization of the basic amine group, ensuring hydrophobicity and retention.

Head-to-Head Performance Data

The following data synthesizes performance metrics from EPA Method 1694 and comparative studies in biological matrices.

FeatureHPLC-UV (Diode Array) LC-MS/MS (Triple Quad) The "Senior Scientist" Take
Primary Application Pharma QC, Dissolution TestingFood Safety (MRL), Environmental (EPA 1694)UV is for purity; MS is for safety.
Limit of Detection (LOD) 10 – 50 ppb (µg/L)1 – 5 ppt (ng/L)MS is ~1000x more sensitive.
Selectivity Moderate (Retention time + UV spectra)High (Precursor/Product ion transitions)UV is prone to false positives in complex matrices (e.g., urine, soil).
Linearity (Dynamic Range)

to


to

MS covers a wider range but requires isotope dilution for accuracy.
Matrix Effects Low (Optical detection is robust)High (Ion suppression is a major risk)MS requires cleaner sample prep (SPE) to avoid signal killing.
Capital Cost $ (Low)

(High)
Don't buy a Ferrari (MS) to drive to the grocery store (QC).

Strategic Method Selection (Decision Logic)

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on sample type and regulatory requirements.

MethodSelection Start Start: Define Analytical Goal SampleType What is the Matrix? Start->SampleType Pharma Pharmaceutical Formulation (Tablets, Syrups) SampleType->Pharma Clean Matrix BioEnv Biological/Environmental (Plasma, Milk, Water) SampleType->BioEnv Complex Matrix Conc Expected Concentration? HighConc High (> 1 ppm) Conc->HighConc Trace Trace (< 100 ppb) Conc->Trace Pharma->Conc MethodMS Method B: LC-MS/MS (High Sensitivity, Specificity) BioEnv->MethodMS Interference Risk MethodUV Method A: HPLC-UV/DAD (Robust, Cost-Effective) HighConc->MethodUV Trace->MethodMS

Figure 1: Decision tree for selecting the optimal analytical method for sulfonamides.

Unified Experimental Protocol

To ensure scientific integrity, we standardize the Sample Preparation phase. Whether you use UV or MS, the extraction chemistry remains the same. The following protocol uses Solid Phase Extraction (SPE) with Hydrophilic-Lipophilic Balance (HLB) cartridges, which is superior to Liquid-Liquid Extraction (LLE) for recovery and reproducibility.

Phase 1: Sample Preparation (The "Universal" Clean-up)

Reference: Adapted from EPA Method 1694 and standard food safety protocols.

  • Sample Pre-treatment:

    • Liquids (Water/Milk): Adjust 100 mL sample to pH 3.0 using dilute H₂SO₄ or Formic Acid. (Acidification protonates sulfonamides, improving retention on SPE).

    • Solids (Tissue/Soil): Homogenize 1g sample with 10 mL Acetonitrile/Water (acidified). Centrifuge. Dilute supernatant with water to <10% organic content.

    • Internal Standard (Crucial for MS): Add isotopically labeled standard (e.g., Sulfamethoxazole-d4) prior to extraction.

  • SPE Cartridge Conditioning (Oasis HLB or equiv. 60mg/3cc):

    • 3 mL Methanol (Solvation).

    • 3 mL Milli-Q Water (Equilibration).

    • Critical: Do not let the cartridge dry out.

  • Loading & Washing:

    • Load pre-treated sample at approx. 2–3 mL/min.

    • Wash with 3 mL 5% Methanol in Water . (Removes salts and proteins without eluting sulfonamides).

    • Dry cartridge under vacuum for 5 minutes.[1]

  • Elution:

    • Elute with 3 mL Methanol .

    • Evaporate to dryness under Nitrogen at 40°C.[2]

    • Reconstitution:

      • For HPLC-UV: Reconstitute in 1 mL Mobile Phase.

      • For LC-MS/MS: Reconstitute in 1 mL 90:10 Water:Methanol (0.1% Formic Acid).

Phase 2: Instrumental Analysis (The Divergence)
Option A: HPLC-UV (Robust QC Method)
  • Column: C18 (4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[4][5]

    • Isocratic: 75% A / 25% B (Adjust based on specific derivative).

  • Detection: DAD at 265–270 nm (Sulfonamide max absorption).

  • Flow Rate: 1.0 mL/min.

Option B: LC-MS/MS (Trace Residue Method)
  • Column: C18 UHPLC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.

    • B: 0.1% Formic Acid in Methanol/Acetonitrile (1:1).

    • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: Electrospray Positive (ESI+).[4][6]

  • MRM Transitions (Example for Sulfamethoxazole):

    • Precursor: 254.1 m/z

      
      
      
    • Quantifier: 156.0 m/z (Sulfanilamide moiety).

    • Qualifier: 92.0 m/z.

Troubleshooting: The "Matrix Effect" Trap

In LC-MS/MS, Ion Suppression is the most common cause of failure. Co-eluting phospholipids from biological matrices compete for charge in the ESI source, reducing the signal of your sulfonamide.

Mechanism:



The Fix:

  • Isotope Dilution: Use deuterated internal standards (e.g., Sulfadiazine-d4). The matrix suppresses the standard and the analyte equally, so the ratio remains accurate.

  • Better Chromatography: Use a longer gradient or UPLC to physically separate the phospholipids (which usually elute late) from the sulfonamides.

Workflow Visualization

The following diagram details the sample preparation and analysis workflow, highlighting the critical divergence point between UV and MS detection.

Workflow Sample Raw Sample (Milk/Water/Serum) PreTreat Pre-treatment (Acidify to pH 3.0) Sample->PreTreat SPE_Load SPE Loading (HLB Cartridge) PreTreat->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (100% MeOH) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution SPE_Elute->Evap Split Select Detector Evap->Split UV HPLC-UV (QC/High Conc.) Split->UV mg/L Range MS LC-MS/MS (Residue/Trace) Split->MS ng/L Range

Figure 2: Universal sample preparation workflow with detection divergence.

References

  • US Environmental Protection Agency (EPA). (2007).[2][6] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[2][4][6] Washington, DC.[6] Link

  • Waters Corporation. (2020). A Rapid Multi-Residue Method for the Determination of Sulfonamide and β-Lactam Residues in Bovine Milk. Application Note. Link

  • Bricio, S., et al. (2005). Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry. Electrophoresis, 26(7-8), 1567-1575. Link

  • Agilent Technologies. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. Link

  • Han, C., et al. (2021).[7] Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Link

Sources

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